molecular formula C15H11N3O B2617373 N-phenyl-2-quinoxalinecarboxamide CAS No. 37648-63-8; 85-85-8

N-phenyl-2-quinoxalinecarboxamide

Katalognummer: B2617373
CAS-Nummer: 37648-63-8; 85-85-8
Molekulargewicht: 249.273
InChI-Schlüssel: FJPRNHHLSWRUQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-phenyl-2-quinoxalinecarboxamide is a synthetic quinoxaline-based compound provided for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Quinoxaline derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of N-phenylquinoxaline-2-carboxamides that have been synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra . The structural motif of quinoxaline carboxamide is present in compounds investigated for various biological targets, including fatty acid synthase (FASN) for anticancer research and Apoptosis signal-regulating kinase 1 (ASK1) for conditions like non-alcoholic steatohepatitis (NASH) . Researchers can utilize this compound as a building block or reference standard in developing novel therapeutic agents, particularly within infectious disease and oncology research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-phenylquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPRNHHLSWRUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of N-phenyl-2-quinoxalinecarboxamide and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-phenyl-2-quinoxalinecarboxamide and Its Derivatives

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like quinoline and naphthalene have cemented its importance.[2] Compounds incorporating the quinoxaline moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimycobacterial, antiviral, and anti-inflammatory properties.[3][4][5][6]

This guide focuses specifically on the synthesis of N-phenyl-2-quinoxalinecarboxamide and its derivatives. This class of compounds combines the potent quinoxaline core with an amide linkage, a critical functional group in countless pharmaceutical agents due to its stability and hydrogen bonding capabilities.[7][8] Recent studies have highlighted the potential of these carboxamides as novel antitubercular and antineoplastic agents, making their efficient and scalable synthesis a topic of significant interest for researchers in drug development.[2][5]

This document provides a detailed exploration of the predominant synthetic strategies, offering not just procedural steps but also the underlying chemical logic to empower researchers in their experimental design and optimization.

Core Synthetic Strategy: A Two-Stage Approach

The most robust and widely adopted methodology for synthesizing N-phenyl-2-quinoxalinecarboxamide derivatives is a sequential, two-stage process. This approach prioritizes the construction of the stable quinoxaline heterocycle first, followed by the formation of the external amide bond. This strategy offers superior control over regiochemistry and allows for late-stage diversification, enabling the creation of extensive compound libraries from a common intermediate.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Amide Bond Formation A o-Phenylenediamine (or derivative) C Quinoxaline-2-carboxylic Acid A->C Condensation B α-Keto Acid (e.g., Pyruvic Acid) B->C D Quinoxaline-2-carboxylic Acid F N-phenyl-2-quinoxalinecarboxamide D->F Amide Coupling E Aniline (or derivative) E->F

Figure 1: General two-stage synthetic workflow for N-phenyl-2-quinoxalinecarboxamide.

Stage 1: Synthesis of the Quinoxaline-2-carboxylic Acid Core

The foundational step is the synthesis of the quinoxaline ring itself. The classical and most reliable method is the condensation of an ortho-arylenediamine with a 1,2-dicarbonyl compound.[1][9]

Mechanism: The Hinsberg-Korner Condensation

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic amine of the o-phenylenediamine attacks one of the carbonyl carbons of the α-keto acid (e.g., pyruvic acid). A subsequent intramolecular cyclization via the second amine group, followed by dehydration and aromatization, yields the stable quinoxaline ring.

G start o-Phenylenediamine + α-Keto Acid intermediate1 Initial Adduct (Schiff Base Formation) start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate (Dihydroquinoxaline) intermediate1->intermediate2 Intramolecular Cyclization product Quinoxaline-2-carboxylic Acid (Aromatized Product) intermediate2->product Dehydration & Oxidation

Caption: Key mechanistic steps in the formation of the quinoxaline ring.

Experimental Protocol 1: Synthesis of Quinoxaline-2-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of the key intermediate.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Sodium pyruvate (1.1 eq)

  • Ethanol

  • Water

  • Hydrochloric Acid (2M)

  • Activated Charcoal

Procedure:

  • Dissolution: In a round-bottom flask, dissolve o-phenylenediamine in a 1:1 mixture of ethanol and water.

  • Addition of Keto Acid: Add sodium pyruvate to the solution and stir.

  • Acidification & Reflux: Slowly add 2M HCl until the solution is acidic (pH ~3-4). Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: Once the reaction is complete, cool the mixture to room temperature. If the solution is darkly colored, add a small amount of activated charcoal and stir for 15 minutes, then filter through celite to remove the charcoal.

  • Crystallization: Cool the filtrate in an ice bath. The quinoxaline-2-carboxylic acid product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Rationale: The acidic condition protonates the carbonyl group, making it more electrophilic for the initial nucleophilic attack. Using a water/ethanol co-solvent system ensures the solubility of both the organic diamine and the pyruvate salt.

Stage 2: Amide Bond Formation

With the quinoxaline-2-carboxylic acid in hand, the final step is the coupling reaction with aniline or a substituted derivative. Direct condensation of a carboxylic acid and an amine is generally inefficient.[10] Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.

Method A: The Acyl Chloride Intermediate

A highly effective and common activation method involves converting the carboxylic acid to a more reactive acyl chloride.[2]

Mechanism: Reagents like oxalyl chloride or thionyl chloride react with the carboxylic acid to form a highly electrophilic acyl chloride. The lone pair on the aniline nitrogen then attacks the carbonyl carbon, followed by the elimination of a chloride ion and deprotonation to yield the final amide.

G cluster_0 cluster_1 A Quinoxaline-2- carboxylic Acid C Quinoxaline-2- carbonyl Chloride (Reactive Intermediate) A->C Formation of Acyl Chloride B Oxalyl Chloride (or Thionyl Chloride) B->C Formation of Acyl Chloride E N-phenyl-2-quinoxaline- carboxamide C->E Nucleophilic Acyl Substitution D Aniline D->E

Caption: The two-step sequence of the acyl chloride-mediated amide coupling.

Experimental Protocol 2: Synthesis via Acyl Chloride

Materials:

  • Quinoxaline-2-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aniline (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.2 eq)

  • Dimethylformamide (DMF, catalytic amount)

Procedure:

  • Acyl Chloride Formation: Suspend quinoxaline-2-carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic drop of DMF. Slowly add oxalyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

  • Removal of Excess Reagent: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting solid is the quinoxaline-2-carbonyl chloride.

  • Amine Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve aniline and triethylamine in anhydrous DCM. Cool this amine solution to 0 °C.

  • Reaction: Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography.

Causality Behind Choices:

  • Oxalyl Chloride: Preferred over thionyl chloride in many cases because the byproducts (CO, CO₂, HCl) are all gaseous, simplifying the workup.[2]

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All solvents and glassware must be rigorously dried to prevent hydrolysis back to the carboxylic acid.

  • Base (Triethylamine): A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Method B: Direct Coupling with Modern Reagents

To avoid the harsh conditions and moisture sensitivity of the acyl chloride method, a variety of direct coupling reagents have been developed. These reagents activate the carboxylic acid in situ to form a reactive ester, which then reacts with the amine in a one-pot procedure.[7][8]

Coupling Reagent SystemAdditiveBaseKey AdvantagesCommon Side Reactions
EDC (Carbodiimide)HOBt or NHSNone or mild baseWater-soluble byproducts, mild conditions.[10]Racemization (if chiral centers are present).
HATU / HBTU (Uronium)NoneDIPEAHigh reactivity, fast reaction times, low racemization.[8]Cost, requires careful stoichiometry.
BOP / PyBOP (Phosphonium)NoneDIPEAVery effective for hindered substrates.Byproducts can be difficult to remove.

Table 1: Comparison of common direct amide coupling reagents.

Experimental Protocol 3: Direct HATU-Mediated Coupling

Materials:

  • Quinoxaline-2-carboxylic acid (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation: Dissolve quinoxaline-2-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add HATU, aniline, and finally DIPEA to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water to precipitate the product. Stir for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash thoroughly with water, followed by a cold non-polar solvent (like diethyl ether) to remove any remaining DMF and byproducts.

  • Purification: Dry the solid under vacuum. If necessary, further purify by column chromatography or recrystallization.

Rationale: HATU reacts with the carboxylate (formed by DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the amine to form the stable amide bond, with the reaction being fast and efficient at room temperature.[8]

Characterization

The synthesized N-phenyl-2-quinoxalinecarboxamide and its derivatives can be characterized using standard analytical techniques.

  • ¹H NMR: Expect a characteristic singlet for the amidic proton (N-H) in the downfield region, typically between δ 9.5 and 11.0 ppm.[2] The aromatic protons of the quinoxaline and phenyl rings will appear in the δ 7.0-9.0 ppm range.

  • ¹³C NMR: The amidic carbonyl carbon signal is typically observed around δ 160-168 ppm.[2]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: A strong C=O stretching band for the amide will be present around 1650-1680 cm⁻¹, and an N-H stretching band around 3200-3400 cm⁻¹.

Conclusion

The synthesis of N-phenyl-2-quinoxalinecarboxamide is most effectively achieved through a well-defined two-stage process: initial formation of the quinoxaline-2-carboxylic acid core via cyclocondensation, followed by a carefully chosen amide bond formation reaction. While the traditional acyl chloride method is robust, modern direct coupling reagents like HATU offer milder conditions, faster reaction times, and simpler workups, making them highly suitable for the generation of diverse derivative libraries for drug discovery programs. The choice of method ultimately depends on the scale of the reaction, the functional group tolerance of the substrates, and available resources.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). PMC.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2024). MDPI.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia MDPI.
  • Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Gener
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Semantic Scholar.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI.
  • Biological activity of quinoxaline derivatives. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. (2023).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.

Sources

Potential therapeutic targets of N-phenyl-2-quinoxalinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Pharmacological Landscape of N-phenyl-2-quinoxalinecarboxamide: A Technical Guide to Therapeutic Targets and Mechanisms

Executive Summary

N-phenyl-2-quinoxalinecarboxamide and its oxidized derivatives—specifically the 1,4-di-N-oxides—represent a highly privileged chemical scaffold in modern drug discovery. Unlike single-target ligands, this scaffold exhibits polypharmacology driven by both its rigid planar geometry and its unique redox properties. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind its three primary therapeutic targets: hypoxia-selective bioreduction in Mycobacterium tuberculosis (MTB) and solid tumors, direct inhibition of MTB DNA Gyrase, and the targeted inhibition of parasitic proteases such as Cathepsin L3.

Mechanistic Pillar I: Hypoxia-Selective Bioreduction (Anti-TB & Oncology)

The most profound therapeutic application of N-phenyl-2-quinoxalinecarboxamide 1,4-di-N-oxides lies in their ability to act as hypoxia-selective prodrugs[1]. In normoxic conditions, these compounds are relatively inert. However, in hypoxic environments—such as the necrotic core of a tuberculous granuloma or a solid tumor—they undergo a fatal transformation.

The Causality of the "Futile Cycle"

The selectivity of these compounds is governed by oxygen competition. Cellular nitroreductases catalyze a one-electron reduction of the 1,4-di-N-oxide moiety to form a transient, highly reactive radical anion.

  • In Normoxia: Abundant molecular oxygen rapidly oxidizes the radical back to the parent prodrug (a process known as "futile cycling"), generating non-lethal amounts of superoxide that the cell easily neutralizes.

  • In Hypoxia: The absence of oxygen prevents futile cycling. The radical anion undergoes further reduction and fragmentation, generating cytotoxic reactive nitrogen species and hydroxyl radicals that induce catastrophic double-strand DNA breaks[1][2].

Divergence from Existing Nitroimidazoles

While clinically approved bioreductive anti-TB drugs like PA-824 (Pretomanid) also target non-replicating persistent (NRP) mycobacteria, quinoxaline 1,4-di-N-oxides operate via a distinct enzymatic pathway. In vivo models demonstrate that these derivatives retain potent bactericidal activity against PA-824-resistant Mycobacterium bovis strains, proving that their activation circumvents the specific deazaflavin-dependent nitroreductase (Ddn) mutations that confer Pretomanid resistance[3].

Bioreduction Prodrug N-phenyl-2-quinoxalinecarboxamide 1,4-di-N-oxide Reductase Nitroreductase Activation (1-e- reduction) Prodrug->Reductase Substrate Hypoxia Hypoxic Environment (Granuloma / Tumor) Hypoxia->Reductase Triggers Radical Cytotoxic Radical Intermediate Reductase->Radical Bioreduction DNADamage DNA Cleavage & Cell Death Radical->DNADamage Oxidative Stress

Caption: Mechanism of hypoxia-selective bioreduction of quinoxaline 1,4-di-N-oxides leading to DNA cleavage.

Mechanistic Pillar II: Direct Enzymatic Inhibition

Beyond redox-mediated DNA damage, the N-phenyl-2-quinoxalinecarboxamide scaffold engages in direct, stereospecific enzymatic inhibition.

MTB DNA Gyrase (PDB ID: 5BS8)

Recent molecular docking and in vitro supercoiling assays have identified MTB DNA Gyrase as a secondary target for specific halogenated derivatives of N-phenylquinoxaline-2-carboxamide[4]. The planar quinoxaline core intercalates with the DNA-enzyme complex, while the N-phenyl carboxamide side chain projects into the ATP-binding pocket of the GyrB subunit, competitively inhibiting the ATPase activity required for DNA supercoiling.

Parasitic Protease: Cathepsin L3

In the realm of antiparasitic drug development, 3-methyl-N-phenylquinoxaline-2-carboxamide 1,4-dioxide has been identified as an inhibitor of Cathepsin L3 (EC 3.4.22.B62), a critical collagenolytic cysteine protease secreted by the trematode Fasciola hepatica[5][6]. The parasite relies on Cathepsin L3 to degrade host tissue during liver invasion. The carboxamide moiety acts as a transition-state analog, forming a reversible covalent bond with the active-site cysteine of the protease.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the pharmacological impact of structural modifications on the N-phenyl-2-quinoxalinecarboxamide scaffold across different targets[2][3][5].

Compound DerivativeTarget / AssayEfficacy MetricMechanism / Note
N-phenyl-2-quinoxalinecarboxamide (Base)MTB H37Rv (Normoxia)MIC > 50 µg/mLLacks N-oxide groups; poor activity.
3-methyl-N-phenyl-2-quinoxalinecarboxamide 1,4-di-N-oxide Fasciola hepatica Cathepsin L340% Inhibition @ 10 µMBinds active site cleft of Cathepsin L3.
7-chloro-3-methyl-N-phenyl-2-quinoxalinecarboxamide 1,4-di-N-oxide MTB H37Rv (Hypoxia - LORA)MIC < 0.2 µg/mLHighly active against NRP mycobacteria.
6,7-dichloro-N-phenyl-2-quinoxalinecarboxamide 1,4-di-N-oxide Solid Tumor Hypoxic CellsIC50 = 0.5 µM30-fold more potent than Tirapazamine (TPZ).

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds requires assays that internally validate the mechanism of action. Below are the definitive protocols for evaluating the dual-state anti-TB activity of these compounds.

Workflow Compound Compound Preparation MABA MABA Assay (Normoxic MTB) Compound->MABA LORA LORA Assay (Hypoxic NRP MTB) Compound->LORA Readout Fluorescence / Luminescence MABA->Readout LORA->Readout Analysis MIC & Mechanism Validation Readout->Analysis

Caption: Parallel high-throughput screening workflow (MABA/LORA) for evaluating anti-TB efficacy.

Protocol: Dual-State Mycobacterial Screening (MABA & LORA)

This protocol differentiates standard bacteriostatic activity from hypoxia-selective bioreduction[7].

Phase 1: Microplate Alamar Blue Assay (MABA) - Normoxic Screening Causality: Alamar Blue (resazurin) is a redox indicator. Viable, replicating mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

  • Preparation: Inoculate MTB H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust to an OD600 of 0.05.

  • Dosing: Dispense 100 µL of bacterial suspension into 96-well plates. Add N-phenyl-2-quinoxalinecarboxamide derivatives in a 2-fold serial dilution (Range: 50 µg/mL to 0.05 µg/mL).

  • Controls: Mandatory self-validation: Use Rifampin as a positive control (highly active in normoxia) and drug-free wells as negative controls.

  • Incubation: Incubate at 37°C under normal atmospheric conditions for 7 days.

  • Readout: Add 20 µL of Alamar Blue reagent. Incubate for 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration preventing the color change.

Phase 2: Low Oxygen Recovery Assay (LORA) - Hypoxic Screening Causality: To test efficacy against NRP mycobacteria, we use a recombinant MTB strain expressing the luxAB gene (luciferase). In hypoxia, cells stop replicating but survive; luminescence provides a direct readout of cell viability without relying on replication-dependent dyes.

  • Hypoxic Adaptation: Culture the luxAB MTB strain in a sealed tube with a controlled headspace ratio to slowly deplete oxygen over 3 weeks, inducing the NRP state.

  • Dosing: Transfer adapted cells to 96-well plates inside an anaerobic chamber (oxygen < 0.2%). Dose with the test compounds.

  • Controls: Mandatory self-validation: Use Metronidazole or PA-824 as positive controls (active only in hypoxia) and Rifampin as a negative control (fails against NRP cells).

  • Incubation: Incubate anaerobically for 10 days at 37°C.

  • Recovery & Readout: Transfer plates to normoxic conditions for 28 hours to allow surviving cells to recover and generate ATP (required for luminescence). Inject 1% n-decanal (luciferase substrate) and immediately measure luminescence.

Data Interpretation: A compound exhibiting a low MIC in LORA but a high MIC in MABA is confirmed as a strictly hypoxia-selective bioreductive prodrug.

References

  • BRENDA Enzyme Database. Information on EC 3.4.22.B62 - cathepsin L3 and Organism(s) Fasciola hepatica and UniProt Accession P80532. Retrieved from:[Link]

  • ResearchGate. Quinoxaline 1,4-di-N-Oxide and the Potential for Treating Tuberculosis. Retrieved from: [Link]

  • SciSpace. Quinoxaline 1,4-di-n-oxide and the potential for treating tuberculosis. Retrieved from: [Link]

  • Antimicrobial Agents and Chemotherapy - ASM Journals. Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Retrieved from: [Link]

  • MDPI. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Retrieved from: [Link]

  • PMC - NIH. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from: [Link]

Sources

The Antiviral Potential of Quinoxaline Hydrazone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Bioactivity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Emergence of Quinoxaline Hydrazones in Antiviral Research

The relentless challenge of emerging and recurring viral diseases necessitates a continuous search for novel therapeutic agents.[1][2][3] In recent decades, nitrogen-containing heterocyclic compounds have emerged as a promising foundation for the development of new drugs.[1] Among these, the quinoxaline scaffold, a fusion of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its diverse biological properties, including antiviral, anticancer, and antileishmanial activities.[1][3][4] The functionalization of the quinoxaline core, particularly with hydrazone moieties, has been shown to yield derivatives with potent and broad-spectrum antiviral activity, positioning them as a compelling class of molecules for further investigation and development.[2][5]

This technical guide provides a comprehensive overview of the antiviral activity of quinoxaline hydrazone derivatives. It is designed to serve as a resource for researchers and drug development professionals, offering insights into their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their efficacy. By presenting detailed experimental protocols and summarizing key data, this document aims to facilitate the rational design and discovery of next-generation antiviral agents based on the versatile quinoxaline hydrazone scaffold.

Synthetic Strategies for Quinoxaline Hydrazone Derivatives

The synthesis of quinoxaline hydrazone derivatives typically involves a multi-step process, beginning with the formation of the core quinoxaline ring system, followed by the introduction of the hydrazone functional group.

Formation of the Quinoxaline Scaffold

The classical and most widely used method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This reaction, while effective, often requires high temperatures and acidic catalysts.[1] To address these limitations, various alternative and green synthetic methods have been developed, including:

  • Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.[1]

  • Use of recyclable catalysts: Employing recyclable catalysts enhances the sustainability of the synthesis.[1]

  • One-pot synthesis: Combining multiple reaction steps into a single procedure improves efficiency.[1]

  • Reactions in aqueous media: Using water as a solvent offers an environmentally friendly alternative to organic solvents.[1]

Synthesis of Quinoxaline Hydrazone Derivatives

Once the quinoxaline scaffold is obtained, the hydrazone moiety is typically introduced through the condensation of a hydrazino-quinoxaline intermediate with a suitable aldehyde or ketone.

A general procedure involves the following steps:

  • Synthesis of a 3-hydrazinyl-quinoxalin-2(1H)-one intermediate: This is often achieved by reacting a dihydroquinoxaline-2,3-dione derivative with hydrazine hydrate.[1]

  • Condensation with aldehydes or ketones: The 3-hydrazinyl-quinoxalin-2(1H)-one is then refluxed with a substituted aromatic or heterocyclic aldehyde or ketone in the presence of a catalytic amount of acid (e.g., acetic acid) in a solvent like ethanol.[1][6] The resulting solid product, the quinoxaline hydrazone derivative, can then be purified by recrystallization.[1][6]

Synthesis_Workflow A o-phenylenediamine C Quinoxaline Scaffold A->C B 1,2-dicarbonyl compound B->C E Hydrazino-quinoxaline intermediate C->E Reaction with D Hydrazine Hydrate D->E G Quinoxaline Hydrazone Derivative E->G Condensation with F Aldehyde or Ketone F->G

Figure 1. General synthetic workflow for quinoxaline hydrazone derivatives.

Evaluation of Antiviral Activity: Key Experimental Protocols

The assessment of the antiviral potential of newly synthesized quinoxaline hydrazone derivatives relies on a series of well-established in vitro assays. These experiments are designed to determine the efficacy of the compounds in inhibiting viral replication and to assess their toxicity to host cells.

Cytotoxicity Assays: Determining the Safety Profile

Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of the compounds to the host cells used in the antiviral assays.[7] This is essential to ensure that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of host cell death.[7] The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter determined from these assays. A high CC50 value indicates low cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability.[8][9][10] It measures the metabolic activity of cells, which is an indicator of their viability.[9]

Materials:

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[8][12]

  • 96-well microtiter plates[8]

  • Appropriate cell line (e.g., Vero, MT-4) and culture medium[2]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells containing the cells. Include a "no drug" control (medium only).[13]

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC50 value is determined by plotting the cell viability against the compound concentration and using non-linear regression analysis.[13]

Antiviral Assays: Measuring Efficacy

The plaque reduction assay is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13][14] It quantifies the reduction in the number of viral plaques, which are localized areas of cell death caused by viral infection, in the presence of the test compound.[13] The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined from this assay.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates[15]

  • Virus stock with a known titer

  • Test compounds at various concentrations

  • Overlay medium (e.g., containing methylcellulose or agarose)[7]

  • Crystal violet staining solution[13][16]

Procedure:

  • Cell Preparation: Seed susceptible cells in multi-well plates to form a confluent monolayer.[15]

  • Virus Dilution and Treatment: Prepare serial dilutions of the test compound. Mix a known quantity of the virus with each dilution of the compound and incubate to allow for interaction.[7]

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "no drug" virus control.[13]

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.[15]

  • Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.[13]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[17]

  • Plaque Visualization: After incubation, fix the cells and stain them with crystal violet solution. The viable cells will stain, while the plaques will appear as clear, unstained zones.[13]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[7][13]

Antiviral_Assay_Workflow cluster_0 Cytotoxicity Assay (e.g., MTT) cluster_1 Antiviral Assay (e.g., Plaque Reduction) A Seed Host Cells B Treat with Compound Dilutions A->B C Incubate B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate CC50 E->F L Selectivity Index (SI) SI = CC50 / EC50 F->L G Seed Host Cells H Infect with Virus + Compound G->H I Incubate (Plaque Formation) H->I J Stain and Count Plaques I->J K Calculate EC50 J->K K->L

Figure 2. Workflow for evaluating the antiviral activity and cytotoxicity of quinoxaline hydrazone derivatives.

Antiviral Activity Spectrum and Potency

Quinoxaline hydrazone derivatives have demonstrated a broad spectrum of antiviral activity against various DNA and RNA viruses. The potency of these compounds, as indicated by their EC50 values, can vary significantly depending on the specific chemical structure and the target virus.

Virus Compound Type EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
Herpes Simplex Virus-1 (HSV-1) Aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazonesWeak activityNot reportedNot reported[2][18]
Human Cytomegalovirus (HCMV) 2-Aryl-2-hydroxy ethylamine substituted 1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxamides< 0.05>150>3000[19]
Human Immunodeficiency Virus-1 (HIV-1) Quinoxaline derivatives (non-hydrazone)0.0031 (as EC50 in nM for compound 19)0.63>200
Influenza A (H1N1) Quinoxaline derivative (11-b)0.2164315,578.68>1,458,000[3]
SARS-CoV-2 Mpro Quinoxaline derivative (compound 32)301.0Not reportedNot reported[3]

Note: The table presents a selection of reported data to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mechanism of Antiviral Action

The precise mechanisms by which quinoxaline hydrazone derivatives exert their antiviral effects are still under investigation and may vary depending on the specific compound and viral target. However, several potential mechanisms have been proposed and are supported by experimental evidence.

Inhibition of Viral Enzymes

A primary mode of action for many antiviral drugs is the inhibition of essential viral enzymes. Quinoxaline derivatives have been shown to target key enzymes involved in viral replication.

  • Reverse Transcriptase (RT) Inhibition: Several quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, a crucial enzyme for the replication of retroviruses.[2] These compounds are thought to bind to a non-nucleoside inhibitory binding pocket on the enzyme, leading to a conformational change that inactivates it.[20] The inhibitory activity of some quinolinehydrazones (a related class of compounds) has been demonstrated against retroviral reverse transcriptases from M-MuLV, RAV-2, and HIV-1.[21]

  • Integrase Inhibition: HIV-1 integrase is another important target for antiretroviral therapy. Some hydrazone derivatives have been shown to inhibit the strand transfer activity of HIV integrase, likely by chelating the magnesium ions in the enzyme's active site.[22]

  • Topoisomerase II Inhibition: Some quinoxaline derivatives have been shown to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme involved in DNA replication and transcription.[23] By interfering with these processes, these compounds can inhibit the replication of viruses that rely on host cell machinery.

Interference with Viral Replication Processes

Beyond direct enzyme inhibition, quinoxaline derivatives may also interfere with other stages of the viral life cycle.

  • DNA Intercalation: The planar structure of the quinoxaline ring system allows some derivatives to intercalate between the base pairs of viral DNA.[24] This can disrupt DNA replication and transcription, leading to an antiviral effect.[1]

  • Inhibition of Viral RNA-Protein Interactions: Some quinoxaline derivatives have been shown to bind to viral RNA-binding domains, thereby disrupting essential interactions required for viral replication. For example, certain derivatives have been shown to bind to the NS1A RNA-binding domain of the influenza A virus.[2]

Mechanism_of_Action cluster_0 Viral Replication Cycle A Viral Entry B Uncoating A->B C Viral Genome Replication (DNA or RNA synthesis) B->C D Protein Synthesis C->D E Assembly & Release D->E F Quinoxaline Hydrazone Derivatives G Inhibition of Viral Enzymes (e.g., Reverse Transcriptase, Integrase) F->G H DNA Intercalation F->H I Disruption of RNA-Protein Interactions F->I G->C Blocks H->C Blocks I->D Blocks

Figure 3. Potential mechanisms of antiviral action of quinoxaline hydrazone derivatives.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of quinoxaline hydrazone derivatives is highly dependent on the nature and position of substituents on both the quinoxaline ring and the hydrazone moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antiviral agents.

Substituents on the Quinoxaline Ring
  • Position 6: Introduction of various aromatic moieties at the 6th position of the quinoxaline core has been shown to produce compounds with notable potency.[3] For example, substitution with a 3-methoxyphenyl group or a 2-furyl group has been shown to result in good antiviral activity.[2]

  • Positions 2 and 3: Bulky substitutions at positions 2 and 3 of the quinoxaline ring have been associated with enhanced anti-HIV activity.[19] The presence of a hydrogen-bond acceptor, such as an ester or amide group, at the C-3 position of quinoxalin-2(1H)-one derivatives was found to be beneficial for anti-HCV potency.[25]

The Hydrazone Moiety and its Substituents
  • The Hydrazone Linker: The -NH-N=CH- group of the hydrazone moiety is a key structural feature that contributes to the biological activity of these compounds.[2]

  • Aryl Substituents: The nature of the aryl group attached to the hydrazone can significantly influence antiviral activity. The presence of electron-withdrawing or electron-donating groups on this aromatic ring can modulate the electronic properties and binding affinity of the molecule to its target. For instance, in a series of quinoxalin-2(1H)-one derivatives, a 4-aryl-substituted thiazol-2-amine moiety was found to be optimal for anti-HCV activity.[25] However, the incorporation of multiple halogens or a strong electron-withdrawing group on the benzene ring of the thiazole-phenyl moiety led to a dramatic loss of activity.[25]

General Trends
  • Lipophilicity: The lipophilicity of the molecule can play a role in its ability to cross cell membranes and reach its intracellular target. In some cases, increased lipophilicity has been correlated with higher activity.[21]

  • Planarity: The planar nature of the quinoxaline scaffold is thought to be important for activities such as DNA intercalation.[24]

The SAR of quinoxaline hydrazone derivatives is a complex interplay of steric, electronic, and hydrophobic factors. Further systematic studies are needed to fully elucidate these relationships and guide the design of new antiviral candidates with improved potency and safety profiles.

Conclusion and Future Directions

Quinoxaline hydrazone derivatives represent a promising and versatile class of compounds with significant potential for the development of novel antiviral therapies. Their broad spectrum of activity against a range of DNA and RNA viruses, coupled with their amenability to synthetic modification, makes them an attractive scaffold for further investigation.

Future research in this area should focus on several key aspects:

  • Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and mechanisms of action of these compounds will be crucial for their rational optimization.

  • Systematic SAR Studies: Comprehensive SAR studies are needed to identify the key structural features that govern antiviral potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies will need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Novel Derivatives: The synthesis and evaluation of new libraries of quinoxaline hydrazone derivatives with diverse substitutions will continue to be a valuable strategy for discovering new antiviral agents with improved properties.

By leveraging the knowledge gained from past and ongoing research, the scientific community is well-positioned to unlock the full therapeutic potential of quinoxaline hydrazone derivatives in the fight against viral diseases.

References

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules. [Link]

  • Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. (n.d.). Rasayan J. Chem. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Bio-protocol. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2021). Arabian Journal of Chemistry. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (2015). International Journal of Advanced Research in Chemical Science (IJARCS). [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). RSC Advances. [Link]

  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. (n.d.). World Health Organization. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]

  • Quinolinehydrazones as Inhibitors of Retroviral Reverse Transcriptase. (1992). Farmaco. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Advances. [Link]

  • Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). International Journal of Molecular Sciences. [Link]

  • Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870. (2015). Medicinal Chemistry Research. [Link]

  • Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. (n.d.). Bentham Science. [Link]

  • (PDF) Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). ResearchGate. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). Biomolecules & Therapeutics. [Link]

  • Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. (2014). Medicinal Chemistry. [Link]

  • Design, synthesis and anti-HIV activity of novel quinoxaline derivatives. (n.d.). Advion, Inc. [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. (2022). ResearchGate. [Link]

  • Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication. (1993). Antimicrobial Agents and Chemotherapy. [Link]

  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors. (2018). ResearchGate. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). Biomolecules & Therapeutics. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). MDPI. [Link]

  • Discovery of potent antiviral (HSV-1) quinazolinones and initial structure-activity relationship studies. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (n.d.). PubMed. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

  • Quinazoline-based dual-target inhibitors disrupt influenza virus RNP complex: Rational design, synthesis and mechanistic validation of potent anti-influenza agents. (2026). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. (2025). ResearchGate. [Link]

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Methodological & Application

Application Note: Animal Models for Testing the In Vivo Efficacy of N-Phenyl-2-quinoxalinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Application Area: Neuropharmacology, Oncology, and Preclinical In Vivo Modeling

Executive Summary

Quinoxaline derivatives, specifically N-phenyl-2-quinoxalinecarboxamide and its structural analogs (e.g., FR261529 / 2-(4-chlorophenyl)-5-quinoxalinecarboxamide), have emerged as highly potent, brain-penetrant inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2)[1]. By acting as competitive antagonists at the NAD+ binding site of PARP, these compounds prevent the catastrophic depletion of cellular ATP during acute oxidative stress, and induce synthetic lethality in homologous recombination-deficient tumors[2].

This application note provides a comprehensive, field-proven guide to establishing in vivo models for evaluating the efficacy of quinoxalinecarboxamide-based PARP inhibitors. We detail two primary workflows: Neuroprotection (via a Methamphetamine-induced toxicity model) and Oncology (via a Xenograft chemosensitization model).

Pharmacological Rationale & Causality

The in vivo efficacy of N-phenyl-2-quinoxalinecarboxamides hinges on their structural mimicry of the nicotinamide moiety of NAD+[3]. When cells are exposed to severe oxidative stress (e.g., reactive oxygen species generated by methamphetamine metabolism) or DNA-alkylating agents (e.g., Temozolomide), DNA single-strand breaks occur.

Normally, PARP-1 detects these breaks and hyperactivates to initiate Base Excision Repair (BER). However, PARP hyperactivation rapidly consumes NAD+, leading to ATP depletion and subsequent necrotic cell death[1]. Quinoxalinecarboxamides block this hyperactivation. In neurodegenerative models, this preserves ATP and ensures neuronal survival. In oncology models (particularly BRCA-mutated cancers), blocking PARP prevents DNA repair, forcing the cancer cell into apoptosis due to unresolved double-strand breaks[2].

PARP_Mechanism ROS Oxidative Stress / Alkylating Agents DNA DNA Single-Strand Breaks ROS->DNA PARP PARP-1/2 Hyperactivation DNA->PARP NAD NAD+ / ATP Depletion PARP->NAD Death Necrotic Cell Death NAD->Death Drug N-phenyl-2-quinoxalinecarboxamide (e.g., FR261529) Drug->PARP Competitive Inhibition Survival Cell Survival / Neuroprotection Drug->Survival

Figure 1: Mechanism of action for quinoxalinecarboxamide-mediated PARP inhibition dictating cell survival.

Protocol I: Neuroprotection (Methamphetamine-Induced Parkinsonian Model)

Causality & Self-Validation Strategy

Methamphetamine (METH) selectively damages nigrostriatal dopaminergic neurons by accelerating dopamine oxidation into quinones, generating massive localized ROS[1]. This model is ideal for testing brain-penetrant PARP inhibitors like FR261529.

Critical Self-Validation Step: METH induces severe hyperthermia, which exacerbates neurotoxicity. Many putative "neuroprotective" agents simply cause hypothermia, artificially preserving neurons. A robust protocol must continuously monitor core body temperature to prove that the quinoxalinecarboxamide protects neurons via direct PARP inhibition, not via physiological cooling[1].

Step-by-Step Methodology
  • Animal Preparation:

    • Utilize male C57BL/6 mice (8–10 weeks old). Acclimate for 7 days in a temperature-controlled room (23 ± 1°C) to stabilize baseline metabolic rates.

  • Drug Formulation & Administration:

    • Suspend the N-phenyl-2-quinoxalinecarboxamide derivative (e.g., FR261529) in 0.5% methylcellulose.

    • Administer the compound orally (P.O.) at 10 mg/kg or 32 mg/kg, 30 minutes prior to the first METH injection. Oral dosing validates the compound's systemic bioavailability and blood-brain barrier (BBB) penetrance[1].

  • Disease Induction (METH Regimen):

    • Administer METH hydrochloride (15 mg/kg, I.P.) twice, separated by a 2-hour interval. This specific spacing induces maximal PARP hyperactivation without causing acute cardiovascular lethality[1].

  • Self-Validation (Temperature Monitoring):

    • Measure rectal temperatures using a digital thermometer at baseline (t=0), and at 1, 2, 3, and 4 hours post-METH injection. Ensure the test compound does not significantly deviate from the METH-only hyperthermic curve.

  • Endpoint Analysis (Day 4):

    • Euthanize animals 4 days post-induction. Rapidly dissect the striatum on an ice-cold plate.

    • HPLC-ECD: Homogenize tissue in 0.1 M perchloric acid. Quantify striatal dopamine (DA) and its metabolites (DOPAC, HVA) via High-Performance Liquid Chromatography with Electrochemical Detection to confirm the preservation of dopaminergic terminals[4].

Protocol II: Oncology (Chemosensitization in Xenograft Models)

Causality & Target Engagement

In oncology, PARP inhibitors are rarely used as monotherapies unless the tumor is BRCA-deficient (synthetic lethality). More commonly, they are used to potentiate DNA-alkylating agents like Temozolomide (TMZ)[2]. Quinoxalinecarboxamides prevent the repair of TMZ-induced methylation, amplifying cytotoxicity. To validate this in vivo, we utilize an MX-1 breast cancer xenograft model, which inherently lacks BRCA1, maximizing the therapeutic window[5].

InVivo_Workflow A 1. Cell Culture (MX-1 BRCA- mut) B 2. S.C. Inoculation (Athymic Nude Mice) A->B C 3. Randomization (Tumor Vol 100mm³) B->C D 4. Co-Administration (Compound + TMZ) C->D E 5. In Vivo Monitoring (Caliper & Body Wt) D->E F 6. Target Validation (PAR ELISA) E->F

Figure 2: Workflow for evaluating quinoxalinecarboxamide efficacy in a tumor xenograft model.

Step-by-Step Methodology
  • Xenograft Establishment:

    • Harvest MX-1 human breast carcinoma cells in the exponential growth phase.

    • Inject 5×106 cells suspended in 100 µL of Matrigel/PBS (1:1) subcutaneously (S.C.) into the right flank of 6-week-old female athymic nude mice (nu/nu).

  • Randomization:

    • Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. 10-14 days), randomize mice into four groups (n=8-10): Vehicle, TMZ alone, Quinoxalinecarboxamide alone, and Combination.

  • Dosing Regimen:

    • Administer the quinoxaline derivative (e.g., 25 mg/kg P.O.) 1 hour prior to TMZ administration (50 mg/kg I.P.) for 5 consecutive days. The 1-hour pre-treatment is critical to ensure PARP is fully inhibited before TMZ induces DNA damage[2].

  • Target Engagement Validation (Pharmacodynamics):

    • Sacrifice 2 satellite mice per group 4 hours post-dosing. Extract tumor tissue and perform a Poly(ADP-ribose) (PAR) ELISA to confirm that the compound successfully suppressed intra-tumoral PARylation in vivo.

  • Efficacy Readouts:

    • Measure tumor volume ( V=2length×width2​ ) twice weekly. Monitor body weight to assess systemic toxicity (a >20% drop in body weight mandates humane endpoint euthanasia).

Quantitative Data Summary

To benchmark your experimental results, the following table summarizes the established pharmacological metrics for quinoxalinecarboxamide derivatives and reference PARP inhibitors across in vitro and in vivo models.

Compound / DerivativeTargetIn Vitro Potency (IC₅₀)In Vivo Dose & RoutePrimary Efficacy Readout
FR261529 (2-(4-chlorophenyl)-5-quinoxalinecarboxamide)PARP-1 / PARP-233 nM / 7 nM[1]10 – 32 mg/kg, P.O.Preserved striatal DA levels; prevented METH-induced neurotoxicity[1].
Compound 7j (Quinoxaline analog)PARP-1< 50 nM25 mg/kg, P.O.Potentiation Factor (PF₅₀) of 3.77 with TMZ in MX-1 cells[5].
5-AIQ (Reference standard)PARP-11.8 µM[6]10 mg/kg, I.P.Reduced infarct volume in ischemia-reperfusion models[7].
2-methylquinoline-8-carboxamide PARP-1500 nM[6]N/A (Preclinical)In vitro validation of intramolecular hydrogen bonding[6].

References

  • A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice. Journal of Pharmacology and Experimental Therapeutics (PubMed/NIH) URL: [Link]

  • Poly(ADP-ribose)polymerase Inhibition – Where Now? Current Medicinal Chemistry (NUS Pharmacy) URL: [Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. National Center for Biotechnology Information (PMC/NIH) URL: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI URL: [Link]

Sources

Application Note: Protocol for Assessing the Anti-Inflammatory Activity of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Preclinical Drug Discovery, Inflammation, Phenotypic Screening.

Introduction & Mechanistic Rationale

Quinoxaline, a bicyclic benzopyrazine ring system, is a highly privileged scaffold in medicinal chemistry [1]. Recent structure-activity relationship (SAR) studies demonstrate that functionalized quinoxaline derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory mediators. Specifically, these compounds act as selective inhibitors of cyclooxygenase-2 (COX-2) and downregulators of the p38α Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways [2, 3].

To systematically evaluate the anti-inflammatory efficacy of novel quinoxaline libraries, a tiered screening funnel is required. This protocol outlines a self-validating, three-phase methodology:

  • Target-based cell-free screening to establish enzyme selectivity.

  • Cell-based phenotypic assays to confirm membrane permeability and pathway modulation.

  • In vivo modeling to validate systemic efficacy and physiological relevance.

ExperimentalWorkflow A Phase 1 Cell-Free Screening (COX-1/COX-2 EIA) B Phase 2 Cell-Based Assays (RAW 264.7 Macrophages) A->B Selectivity Index > 50 C Phase 3 Mechanistic Profiling (Western Blot/ELISA) B->C IC50 < 10 µM D Phase 4 In Vivo Validation (Carrageenan Paw Edema) C->D Target Confirmed

Fig 1: Stepwise experimental workflow for screening quinoxaline anti-inflammatory derivatives.

Phase 1: In Vitro Cell-Free COX-1/COX-2 Inhibition Assay

Expertise & Causality: The primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs), including quinoxaline derivatives, is the inhibition of COX enzymes [1]. COX-1 is constitutively expressed and protects the gastrointestinal (GI) mucosa, whereas COX-2 is inducible and drives inflammation. A colorimetric Enzyme Immunoassay (EIA) is utilized here because it directly measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), providing a high-throughput, non-radioactive readout. The goal is to identify compounds with a high Selectivity Index (SI) to minimize GI toxicity.

Step-by-Step Protocol
  • Reagent Preparation: Prepare Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of the quinoxaline derivative (dissolved in DMSO, final concentration 0.1–100 µM) to 150 µL of assay buffer. Add 10 µL of either purified bovine COX-1 or human recombinant COX-2 enzyme.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes to allow for optimal compound-target binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid (100 µM) and 10 µL of TMPD colorimetric substrate to each well.

  • Measurement: Read the absorbance at 590 nm using a microplate reader after 5 minutes of incubation at room temperature.

  • Data Analysis: Calculate the IC₅₀ for both isoforms. Determine the Selectivity Index using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Phase 2: Cell-Based Anti-Inflammatory Assay (RAW 264.7)

Expertise & Causality: While cell-free assays prove target affinity, they do not account for cellular permeability or metabolic stability. The RAW 264.7 murine macrophage cell line is the gold standard for this phase because these cells express high levels of Toll-Like Receptor 4 (TLR4) [2]. When stimulated with Lipopolysaccharide (LPS), they robustly activate the NF-κB and MAPK pathways, leading to the massive production of Nitric Oxide (NO) and cytokines (TNF-α, IL-6) [4].

Step-by-Step Protocol
A. Cell Culture and Treatment
  • Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treat cells with varying concentrations of the quinoxaline derivatives (e.g., 1, 5, 10, 20 µM) for 2 hours.

  • Stimulate the cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

B. Nitric Oxide (NO) Quantification via Griess Assay

Causality: NO is highly unstable and rapidly oxidizes to nitrite (NO₂⁻). The Griess reagent uses a diazotization reaction to form a stable azo dye, allowing accurate spectrophotometric quantification of NO production as a direct proxy for iNOS activity.

  • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure absorbance at 540 nm. Quantify nitrite concentrations using a sodium nitrite (NaNO₂) standard curve.

C. Cytokine ELISA and Western Blotting
  • ELISA: Use the remaining supernatant to quantify TNF-α, IL-1β, and IL-6 levels using commercial sandwich ELISA kits according to the manufacturer's instructions.

  • Western Blotting: Lyse the cells using RIPA buffer. Run 30 µg of total protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for iNOS, COX-2, phosphorylated p38α MAPK, and nuclear p65 (NF-κB).

SignalingPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK p38α MAPK Pathway TLR4->MAPK NFKB NF-κB Pathway TLR4->NFKB Nucleus Gene Transcription (iNOS, COX-2, TNF-α) MAPK->Nucleus NFKB->Nucleus Quinoxaline Quinoxaline Derivative Quinoxaline->MAPK Inhibits Quinoxaline->NFKB Inhibits Quinoxaline->Nucleus Downregulates

Fig 2: Quinoxaline-mediated inhibition of LPS-induced TLR4/NF-κB/MAPK inflammatory signaling.

Phase 3: In Vivo Carrageenan-Induced Paw Edema Model

Expertise & Causality: Subplantar injection of carrageenan induces a highly reproducible, biphasic acute inflammatory response [3]. The early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–6 hours) is strictly driven by prostaglandin release. This makes it the definitive in vivo model for validating the systemic efficacy of COX-2 inhibiting quinoxaline derivatives.

Step-by-Step Protocol
  • Animal Preparation: Fast adult Wistar rats (150–200 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6): Vehicle control, Standard drug (e.g., Celecoxib or Diclofenac, 10 mg/kg), and Quinoxaline test groups (e.g., 10, 20, 50 mg/kg).

  • Dosing: Administer the test compounds orally (p.o.) suspended in 0.5% sodium carboxymethyl cellulose (CMC).

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[(Vc - Vt) / Vc] × 100 (Where Vc is the increase in paw volume of the control group, and Vt is the increase in the test group).

Quantitative Data Presentation & Hit Selection Criteria

To progress a quinoxaline derivative from a "hit" to a "lead candidate," the compound must meet stringent quantitative thresholds across the described assays. The table below summarizes the expected profile of a highly viable anti-inflammatory quinoxaline lead[1, 3].

Assay TypeTarget / BiomarkerExpected Lead ProfileRationale for Threshold
Cell-Free EIA COX-2 IC₅₀< 0.5 µMEnsures high target affinity comparable to standard NSAIDs (e.g., Celecoxib).
Cell-Free EIA Selectivity Index (SI)> 50High SI guarantees COX-1 sparing, minimizing gastric ulceration risks.
RAW 264.7 Cell NO Production (IC₅₀)< 15 µMConfirms cellular permeability and effective iNOS downregulation.
RAW 264.7 Cell TNF-α / IL-6 Levels> 60% reduction at 20 µMValidates the phenotypic suppression of the NF-κB/MAPK cytokine storm.
In Vivo Model Paw Edema Inhibition> 75% inhibition at 5 hrsProves systemic bioavailability and late-phase prostaglandin suppression.

References

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. [Link]

  • Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie. [Link]

  • Construction of a novel quinoxaline as a new class of Nrf2 activator. Scientific Reports. [Link]

Application Note: Comprehensive Evaluation of Novel Quinoxaline Derivatives for Antimicrobial and Anti-Biofilm Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Quinoxaline derivatives, particularly Quinoxaline 1,4-di-N-oxides (QdNOs), have emerged as highly potent scaffolds in antimicrobial and antifungal drug discovery[1]. Unlike traditional β-lactams that solely target cell wall synthesis, quinoxalines exert their microbicidal effects through a multi-target mechanism. Upon entering the pathogen, they undergo enzymatic reduction to generate intracellular reactive oxygen species (ROS), leading to severe oxidative stress and subsequent DNA cleavage[2]. Furthermore, recent structural optimizations—such as triazole-bridged quinoxalines—have demonstrated profound efficacy in penetrating and eradicating mature microbial biofilms, a critical factor in treating multidrug-resistant (MDR) infections[3],[4].

This application note provides a field-proven, self-validating methodology for evaluating the antimicrobial and anti-biofilm properties of novel quinoxaline compounds, designed for researchers and drug development professionals.

Overall Experimental Workflow

The evaluation of novel quinoxalines requires a tiered approach, moving from basic susceptibility testing to complex mechanistic validation.

Workflow A Compound Synthesis & Purification B Primary Screening (MIC/MBC via CLSI M07) A->B Lead candidates C Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) B->C Active compounds D Mechanism of Action (Biofilm Inhibition & DNA Cleavage) C->D Kinetic profiling E Cytotoxicity & Selectivity Index (Mammalian Cell Lines) D->E Safety validation

Workflow for the antimicrobial evaluation of novel quinoxaline compounds.

Phase 1: Primary Screening via Broth Microdilution

Causality & Expert Insight: The Minimum Inhibitory Concentration (MIC) is the foundational metric of antimicrobial efficacy. We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[5]. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized calcium and magnesium concentrations are critical for stabilizing bacterial outer membranes, ensuring reproducible interactions with the lipophilic quinoxaline core.

Protocol 1: MIC and MBC Determination

Self-Validating System: This protocol includes internal Quality Control (QC) checks to ensure inoculum viability and solvent neutrality.

  • Inoculum Preparation: Isolate 3–5 morphologically identical colonies from an 18–24 hour agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL[6].

    • QC Check: Plate 10 µL of the final inoculum onto non-selective agar to verify exact CFU counts retrospectively.

  • Compound Titration: Prepare a 10,000 µg/mL stock of the quinoxaline derivative in 100% DMSO. Perform two-fold serial dilutions in CAMHB in a 96-well U-bottom microtiter plate.

    • Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). Higher concentrations will induce solvent-mediated cytotoxicity, skewing MIC results.

  • Incubation & MIC Reading: Inoculate wells with 50 µL of the bacterial suspension. Incubate at 37°C for 16–20 hours[6]. The MIC is recorded as the lowest concentration exhibiting no visible growth (turbidity).

  • MBC Determination: To differentiate between bacteriostatic and bactericidal activity, plate 10 µL from all clear wells onto fresh drug-free agar. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Phase 2: Mechanism of Action - Biofilm Eradication

Causality & Expert Insight: Pathogens like Staphylococcus aureus and Candida species utilize extracellular polymeric substances (EPS) to resist antimicrobial penetration. Quinoxaline derivatives have shown a unique capacity to disrupt these matrices[3]. We utilize the Crystal Violet (CV) assay because CV strongly binds to negatively charged surface molecules and EPS, providing a direct, quantitative readout of total biofilm biomass reduction.

Protocol 2: Biofilm Inhibition and Eradication Assay
  • Biofilm Formation: Seed 1×106 CFU/mL of the target pathogen in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well flat-bottom plate. Insight: Glucose supplementation is crucial as it acts as a primary carbon source, hyper-stimulating EPS production to form robust, mature biofilms.

  • Incubation: Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Treatment: Carefully aspirate the planktonic supernatant to avoid disrupting the adhered biofilm. Wash the wells twice with sterile PBS. Add fresh media containing the quinoxaline compound at 1×, 2×, and 4× the established MIC[4]. Incubate for an additional 24 hours.

  • Staining & Quantification: Aspirate media and wash wells. Fix the biofilm with 99% methanol for 15 minutes. Air dry, then stain with 0.1% (w/v) Crystal Violet for 20 minutes[3].

  • Elution: Wash excess stain thoroughly with distilled water. Solubilize the bound CV using 33% glacial acetic acid. Measure absorbance at 590 nm using a microplate reader.

    • QC Check: Include a vehicle control (1% DMSO) to establish the 0% inhibition baseline, and a positive eradication control (e.g., Vancomycin for Gram-positives).

Mechanistic Pathway of Quinoxalines

MOA Q Quinoxaline Derivatives ROS Intracellular ROS Generation Q->ROS Enzymatic reduction DNA DNA Intercalation & Cleavage Q->DNA Direct binding BIO Biofilm Matrix Disruption Q->BIO Downregulation of adhesion proteins ROS->DNA Oxidative stress DEATH Pathogen Eradication (Cell Death) DNA->DEATH Replication halt BIO->DEATH Increased permeability

Proposed mechanism of action for quinoxaline-mediated antimicrobial activity.

Representative Quantitative Data

To benchmark your synthesized compounds, compare your results against established baselines. Below is a representative data structure summarizing the expected antimicrobial and anti-biofilm profile of a highly active quinoxaline derivative against ESKAPE pathogens based on recent literature[2],[3],[4].

Pathogen StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioBiofilm Inhibition at 2× MIC (%)
Staphylococcus aureus (MRSA)2.04.02.0 (Bactericidal)82.5 ± 4.1%
Enterococcus faecium (VRE)4.016.04.0 (Bactericidal)75.0 ± 5.2%
Pseudomonas aeruginosa16.0>64.0>4.0 (Bacteriostatic)45.3 ± 6.0%
Candida albicans1.02.02.0 (Fungicidal)89.1 ± 3.5%

Note: An MBC/MIC ratio of ≤ 4 is generally classified as bactericidal, whereas a ratio > 4 is considered bacteriostatic.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard. URL: [Link]

  • Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. URL:[Link]

  • Osmaniye, D., et al. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega. URL:[Link]

  • Hassan, M., et al. (2024). Inhibition of apoptosis and biofilm formation in Candida auris by click-synthesized triazole-bridged quinoline derivatives. Scientific Reports. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Phenyl-2-Quinoxalinecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-phenyl-2-quinoxalinecarboxamide. This portal is designed for researchers and drug development professionals seeking to troubleshoot poor yields, eliminate impurities, and transition to greener, highly efficient synthetic methodologies.

Synthesis & Purification Workflow

G N1 2-Quinoxalinecarboxylic Acid N2 Activation (Oxalyl Chloride / DMF or HATU) N1->N2 N3 Activated Intermediate (Acid Chloride / Active Ester) N2->N3 N4 Amidation (+ Aniline, TEA/DIPEA) N3->N4 N5 Crude N-phenyl-2-quinoxalinecarboxamide N4->N5 N6 Purification (Recrystallization / Wash) N5->N6 N7 Pure Product (>99%) N6->N7

Workflow for the synthesis and purification of N-phenyl-2-quinoxalinecarboxamide.

Troubleshooting Guides & FAQs

Q1: We are experiencing low yields (<50%) during the activation of 2-quinoxalinecarboxylic acid using oxalyl chloride. What is causing this, and how can we self-validate the activation step? Expertise & Experience: The low yield is almost certainly due to incomplete activation or moisture-driven degradation of the acid chloride. 2-Quinoxalinecarboxylic acid is electronically demanding. Using oxalyl chloride requires a catalytic amount of DMF to form the Vilsmeier-Haack reagent, which is the true active electrophile. If ambient moisture is present, the highly reactive 2-quinoxalinecarbonyl chloride rapidly hydrolyzes back to the starting material. Trustworthiness (Self-Validating Protocol): Do not proceed to amidation blindly. Validate the activation by quenching a 50 µL aliquot of the reaction mixture with anhydrous methanol in the presence of pyridine. Analyze this aliquot via TLC or LC-MS. The presence of the methyl ester confirms successful activation, whereas the free acid indicates incomplete reaction or water contamination. Authoritative Grounding: Standard protocols for quinoxaline-2-carboxamides rely on oxalyl chloride activation followed by amidation, achieving moderate to high yields (24–90%) only when strictly anhydrous conditions are maintained[1].

Q2: During the amidation step with aniline, we observe significant amounts of unreacted aniline and di-acylated side products. How can we optimize the stoichiometry? Expertise & Experience: Aniline is a relatively weak nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. During amidation, HCl is generated as a byproduct. If the base (e.g., triethylamine or DIPEA) is insufficient, the HCl will protonate the aniline, rendering it completely unreactive. Conversely, a large excess of the activated quinoxaline can lead to unwanted di-acylation. Trustworthiness: Maintain a strict stoichiometric ratio: 1.0 eq activated acid, 1.1 eq aniline, and 2.5 eq tertiary amine base. Monitor the reaction by TLC; the disappearance of the highly UV-active acid chloride spot indicates completion. Authoritative Grounding: The use of triethylamine in aprotic solvents like THF or DCM is a validated standard for trapping HCl and driving the amidation of quinoxalines to completion[2].

Q3: We want to eliminate the use of toxic oxalyl chloride. What are the proven alternatives for direct amidation? Expertise & Experience: Direct amidation avoids the generation of corrosive acid chlorides. You can utilize peptide coupling reagents like HATU/DIPEA, which form a highly reactive O-At active ester. Alternatively, microwave-assisted synthesis or catalytic direct amidation using arylboronic acids (e.g., 5-methoxy-2-iodophenylboronic acid, MIBA) can directly couple the free acid and aniline by facilitating the removal of water. Trustworthiness: When using HATU, the reaction mixture will turn a distinct yellow upon formation of the active ester. If using microwave irradiation, self-validate by running a time-course study (e.g., 5, 10, 15 mins) to pinpoint the optimal conversion rate before thermal degradation occurs. Authoritative Grounding: Microwave-assisted synthesis has been shown to drastically reduce reaction times to under an hour while boosting yields of quinoxaline derivatives to 80-90%[3]. Additionally, direct catalytic amidation using boronic acids is highly effective for aromatic carboxylic acids[4].

Q4: What are the optimal purification strategies to achieve >99% purity for biological assays, and how do we verify the structure? Expertise & Experience: Crude N-phenyl-2-quinoxalinecarboxamide often contains residual aniline or hydrolyzed acid. Liquid-liquid extraction with 1M HCl removes residual aniline, while saturated NaHCO₃ removes the free acid. For final polishing, recrystallization from ethanol is superior to column chromatography for achieving >99% purity. Trustworthiness: Verify structural integrity via ¹H-NMR. The amidic hydrogen of N-phenyl quinoxaline-2-carboxamides uniquely appears as a downfield singlet around 10.58–9.78 ppm (in CDCl₃) or 11.04–9.45 ppm (in DMSO-d₆) due to strong hydrogen bonding and the anisotropic effects of the adjacent aromatic rings[1].

Quantitative Data: Yield & Purity Optimization

The following table summarizes the expected outcomes of various amidation strategies to help you select the optimal route for your laboratory's capabilities.

Amidation MethodReagents / CatalystSolventTemp / TimeTypical Yield (%)Purity Profile
Acid Chloride Oxalyl chloride, DMF (cat.), TEADCM or THF0 °C to RT / 4 h60 - 85%Moderate (requires column or recrystallization)
Coupling Agent HATU, DIPEADMFRT / 2 h80 - 92%High (requires thorough aqueous wash)
Microwave-Assisted None (Direct condensation)Ethanol or Neat120 °C / 15-30 min85 - 95%High (direct recrystallization)
Boronic Acid Catalysis MIBA (cat.), Molecular SievesTolueneReflux / 12 h75 - 88%High (requires catalyst removal)

Validated Experimental Protocols

Protocol A: Traditional Acid Chloride Activation (Self-Validating)
  • Activation: Suspend 2-quinoxalinecarboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed immediately by 2 drops of anhydrous DMF to generate the Vilsmeier-Haack catalyst.

  • Validation Check: Stir at room temperature for 2-4 hours. Quench a 50 µL aliquot in 1 mL of anhydrous methanol with 1 drop of pyridine. Analyze via LC-MS to confirm the presence of the methyl ester mass peak. Do not proceed until activation is confirmed.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-quinoxalinecarbonyl chloride.

  • Amidation: Dissolve the acid chloride in anhydrous THF. Cool to 0 °C and add aniline (1.1 eq) and triethylamine (2.5 eq) dropwise.

  • Workup: Stir for 4 hours at room temperature. Dilute with ethyl acetate, wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove hydrolyzed acid), and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-phenyl-2-quinoxalinecarboxamide.

Protocol B: Microwave-Assisted Direct Amidation (Green Chemistry)
  • Preparation: Combine 2-quinoxalinecarboxylic acid (1.0 eq) and aniline (1.2 eq) in a heavy-walled microwave-safe vial. Add a minimal amount of ethanol (e.g., 2 mL per mmol) as a solvent.

  • Irradiation: Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes.

  • Validation Check: Monitor the pressure curve on the microwave synthesizer; a stable pressure indicates a controlled reaction without decomposition.

  • Workup & Purification: Cool the vial to room temperature. The product typically precipitates directly from the ethanol upon cooling. Filter the solid, wash with cold ethanol, and dry under a vacuum. This method bypasses toxic coupling agents and drastically reduces reaction time while maintaining >85% yields.

References

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. nih.gov.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. mdpi.com.
  • Efficient Synthesis of Aromatic Quinoxaline Deriv
  • US4895841A - Cyclic amine compounds with activity against acetylcholinesterase. google.com.
  • Amide synthesis by acyl

Sources

Overcoming solubility issues with N-phenyl-2-quinoxalinecarboxamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for physicochemical troubleshooting in drug development. As a Senior Application Scientist, I frequently encounter researchers whose biological assays are compromised by the poor aqueous solubility of planar heterocycles.

N-phenyl-2-quinoxalinecarboxamide is a classic example of a "brick dust" molecule. Like roughly 40% of new chemical entities (NCEs) in drug discovery, it behaves as a Biopharmaceutics Classification System (BCS) Class II or IV molecule[1],[2]. Below is a comprehensive, causality-driven guide to diagnosing and overcoming these solubility barriers.

Part 1: Diagnostic FAQs (Mechanistic Understanding)

Q: Why is N-phenyl-2-quinoxalinecarboxamide so difficult to dissolve in standard aqueous buffers? A: The poor aqueous solubility stems from its highly planar, rigid benzopyrazine (quinoxaline) core coupled with a hydrophobic N-phenyl ring[3]. This structural arrangement leads to strong intermolecular π-π stacking and hydrogen bonding in the solid state, resulting in an exceptionally high crystal lattice energy. The thermodynamic penalty for cavity formation in water is immense. In fact, standard shake-flask methods for measuring the partition coefficient (log P) of quinoxaline derivatives often fail entirely because the compounds exhibit such low water solubility that they form emulsions or degrade rather than partitioning cleanly[4].

Q: Can I just use heat and sonication to force it into solution? A: No. While heat provides kinetic energy to temporarily break lattice interactions, the compound will rapidly nucleate and precipitate (crash out) upon cooling to physiological temperatures (37°C) or room temperature. A thermodynamically stable formulation requires fundamentally altering the solvent environment (via co-solvents or surfactants) or the apparent solubility (via complexation or nanonization)[1].

Part 2: Formulation Troubleshooting Guide

Q: I am conducting in vitro cell-based assays. How can I achieve a stable 10 mM stock solution without causing solvent toxicity? A: Tier 1 Strategy — Co-solvency and Surfactant Micellization.

  • The Protocol: Prepare the primary stock in 100% Dimethyl Sulfoxide (DMSO). Before introducing it to the aqueous media, mix the DMSO stock with a surfactant like Tween-80 at a 1:1 ratio.

  • The Causality: DMSO disrupts the crystal lattice energy, while the surfactant lowers the interfacial tension between the hydrophobic drug molecules and water[5]. The surfactant traps the drug in micelles before it can aggregate in the aqueous buffer. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q: We are moving to in vivo pharmacokinetic (PK) studies. DMSO/Tween formulations are causing injection site reactions. What is a safer alternative? A: Tier 2 Strategy — Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • The Protocol: Formulate the drug in a 10-20% (w/v) aqueous solution of HP-β-CD.

  • The Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic quinoxaline core and phenyl ring insert into this cavity, shielding the hydrophobic surfaces from water[6]. This host-guest complexation increases the apparent aqueous solubility without altering the drug's intrinsic molecular structure, providing a biocompatible, clear solution suitable for IV or PO administration.

Q: The required in vivo dose is too high, exceeding the complexation capacity of cyclodextrin. What is the next step? A: Tier 3 Strategy — Nanosuspension via Wet Milling.

  • The Protocol: Process the API using a wet bead mill in the presence of a stabilizer (e.g., Pluronic F-68 or HPMC).

  • The Causality: According to the Noyes-Whitney equation, reducing particle size to the nanometer range exponentially increases the surface area available for solvation, thereby drastically increasing the dissolution velocity[2]. The stabilizers prevent Ostwald ripening and particle agglomeration, keeping the suspension physically stable.

Q: Formulation approaches are failing entirely. Is there a chemical modification that improves solubility without losing the quinoxaline scaffold's activity? A: Tier 4 Strategy — N-Oxidation (Prodrug/Analog approach).

  • The Protocol: Synthesize the 1,4-di-N-oxide derivative of the quinoxalinecarboxamide.

  • The Causality: Oxidation of the pyrazine nitrogens to form quinoxaline 1,4-dioxides introduces highly polar N-O bonds. This significantly alters the aromaticity and electronic distribution of the ring, dramatically enhancing intrinsic aqueous solubility[7]. Furthermore, quinoxaline 1,4-dioxides often exhibit potent, selective bioreductive activity, making them highly valuable in targeted drug development[3].

Part 3: Experimental Protocol — Self-Validating HP-β-CD Phase Solubility Profiling

To establish a reliable in vivo cyclodextrin formulation, you must determine the stoichiometric binding constant ( K1:1​ ) between N-phenyl-2-quinoxalinecarboxamide and HP-β-CD. This protocol acts as a self-validating system : a linear increase in dissolved drug as a function of cyclodextrin concentration mathematically confirms an AL​ -type phase solubility profile (1:1 complexation).

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in phosphate-buffered saline (PBS, pH 7.4).

  • Addition of Guest Molecule: Add an excess amount (e.g., 10 mg) of solid N-phenyl-2-quinoxalinecarboxamide to 2 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaking water bath at 25°C and 37°C for 48 hours. (Causality: 48 hours is strictly required to ensure thermodynamic equilibrium is reached between the solid lattice and the dissolved complex).

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. (Validation Step: Discard the first 0.5 mL of filtrate. This self-corrects for potential false negatives caused by drug adsorption to the filter membrane).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using RP-HPLC with UV detection (typically 254-280 nm for quinoxalines)[4].

  • Data Analysis: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). Calculate the stability constant ( K1:1​ ) using the Higuchi-Connors equation:

    K1:1​=slope/[S0​×(1−slope)]

    (Where S0​ is the intrinsic solubility of the drug in water, represented by the y-intercept).

Part 4: Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for Quinoxaline Derivatives

TechniqueMechanism of ActionProsConsTarget Application
Co-solvency (DMSO/Tween) Disrupts lattice energy; lowers interfacial tension[5].Rapid preparation; high solubilization capacity.Potential cytotoxicity; high risk of precipitation upon dilution.In vitro screening; early biochemical assays.
Cyclodextrin Complexation Host-guest inclusion; shields hydrophobic moieties[6].Biocompatible; thermodynamically stable solution.Limited by the molecular weight and cavity size fit.In vivo IV/PO dosing; PK/PD studies.
Nanosuspension Increases surface area; enhances dissolution rate[2].High drug loading; avoids high excipient volumes.Requires specialized milling equipment; physical instability over time.High-dose in vivo toxicology studies.
N-Oxidation (1,4-di-N-oxide) Introduces polar N-O bonds; alters ring aromaticity[7].Permanent solubility increase; potential for bioreductive targeting.Alters the chemical entity (requires re-validation of biological activity).Lead optimization; medicinal chemistry campaigns.

Part 5: Visualizations

SolubilityTroubleshooting Start Insoluble N-phenyl-2-quinoxalinecarboxamide (High Lattice Energy, High Log P) Assess Determine Experimental Phase Start->Assess InVitro In Vitro Assays (Cellular / Biochemical) Assess->InVitro High Excipient Tolerance InVivo In Vivo Studies (Animal Models / PK) Assess->InVivo Strict Biocompatibility Required Tier1 Tier 1: Co-solvency (DMSO + Tween 80) InVitro->Tier1 Tier2 Tier 2: Complexation (HP-β-CD Formulation) InVivo->Tier2 Low/Medium Dose Tier3 Tier 3: Nanosuspension (Wet Milling / Pluronic F-68) InVivo->Tier3 High Dose Required Tier4 Tier 4: Chemical Derivatization (Synthesize 1,4-di-N-oxide) Tier1->Tier4 If Precipitation / Toxicity Occurs Tier2->Tier4 If Binding Constant (K1:1) is too low Tier3->Tier4 If Ostwald Ripening / Aggregation Occurs

Decision matrix for overcoming aqueous solubility barriers in quinoxalinecarboxamide development.

Sources

Technical Support Center: Optimizing Cell-Based Assays with N-phenyl-2-quinoxalinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-phenyl-2-quinoxalinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the optimization of cell-based assays involving this compound class. Our goal is to empower you with the technical knowledge and practical protocols necessary to achieve robust, reproducible, and meaningful results.

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including potential anticancer, antimycobacterial, and anti-inflammatory properties.[1][2][3] N-phenyl-2-quinoxalinecarboxamide and its analogs, in particular, have been investigated for various therapeutic applications.[1][4][5] However, like many small molecules developed in drug discovery, their physicochemical properties can present challenges in experimental settings. This guide provides a structured, question-and-answer-based approach to navigate these challenges effectively.

Section 1: Compound Handling and Solubility Optimization

A primary hurdle in working with N-phenyl-2-quinoxalinecarboxamide and its derivatives is their inherent lipophilicity and resulting low aqueous solubility.[6] Proper handling and preparation are critical first steps for any successful cell-based assay.

FAQ: What is the recommended solvent for preparing a stock solution?

Answer: For initial stock solution preparation, highly polar aprotic solvents are recommended.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions (e.g., 10-50 mM) of N-phenyl-2-quinoxalinecarboxamide.[6]

  • N,N-Dimethylformamide (DMF): DMF is a suitable alternative to DMSO and can be particularly useful if DMSO toxicity is a concern for your specific cell line or if solubility issues persist.[6]

It is crucial to ensure the compound is fully dissolved in the stock solution. If necessary, gentle vortexing and sonication can be employed to aid dissolution.[6] Always store stock solutions appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solid compound should be stored in a sealed container, protected from light and moisture at room temperature (20-22°C), to maintain its stability.[7]

FAQ: My compound precipitates when diluted into aqueous cell culture medium. What should I do?

Answer: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic stock solution is diluted into an aqueous environment where its solubility is much lower.[8] Follow this troubleshooting workflow to resolve the issue.

G start Precipitation Observed in Aqueous Media step1 Is the final concentration essential? start->step1 step2 Decrease final working concentration step1->step2 No step3 Can the co-solvent concentration be increased? step1->step3 Yes step5 Is the compound still precipitating? step2->step5 step4 Increase final DMSO/DMF % (e.g., 0.1% to 0.5%) Monitor for solvent toxicity. step3->step4 Yes step3->step5 No step4->step5 step6 Employ solubility-enhancing excipients (e.g., cyclodextrins) step5->step6 Yes end Solution Stable step5->end No step7 Is sonication an option? step6->step7 step8 Briefly sonicate the final diluted solution step7->step8 Yes step7->end No step8->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies:

  • Reduce Final Concentration: The simplest approach is often to lower the final assay concentration of the compound.[6]

  • Optimize Co-Solvent Percentage: If your cell line tolerates it, you can slightly increase the final percentage of the organic co-solvent (e.g., DMSO). Most cell lines can tolerate DMSO up to 0.5%, but it is imperative to run a vehicle control to ensure the solvent itself is not impacting cell viability or the assay readout.[9]

  • Use Solubility Enhancers: For persistent issues, consider using solubility-enhancing excipients. Pre-complexing the compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can significantly improve its aqueous solubility.[6]

  • Improve Mixing Technique: When diluting, add the compound stock solution to the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help prevent the formation of precipitates.[6]

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh a precise amount of N-phenyl-2-quinoxalinecarboxamide powder.

  • Add the required volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM).

  • Vortex and/or sonicate the mixture in a water bath until the compound is completely dissolved.[6]

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Section 2: Cell-Based Assay Design and Optimization

With a stable, soluble compound solution, the next step is to design a robust and reliable cell-based assay. This involves determining the appropriate concentration range and optimizing key experimental parameters.

FAQ: How do I determine the optimal working concentration range for my experiment?

Answer: The optimal concentration range should be below the threshold for non-specific cytotoxicity. Many quinoxaline derivatives can be cytotoxic at higher concentrations.[10] Therefore, it is essential to first establish the compound's cytotoxic profile in your specific cell line.

  • Perform a Dose-Response Cytotoxicity Assay: Use a cell viability assay, such as the MTT assay, to determine the concentration at which the compound begins to cause cell death.[11][12]

  • Select a Non-Toxic Range: For mechanistic or target-based assays, choose a concentration range well below the cytotoxic threshold to ensure that the observed effects are due to specific interactions with the biological target and not a result of general cellular stress or death.[10]

  • Consider the Target: If you are studying a specific target, such as an enzyme or receptor, the required concentration will depend on the compound's potency (e.g., its IC50 or EC50 value). Literature on related quinoxaline derivatives suggests that biological activities can range from low micromolar to nanomolar concentrations.[1][12][13]

Table 1: Example Cytotoxicity Data for a Quinoxaline Derivative
Cell LineAssay TypeIC50 (µM)Citation
HepG2 (Liver Cancer)Cytotoxicity37.3[1][13]
SK-OV-3 (Ovarian Cancer)Cytotoxicity49.6[1][13]
PC-3 (Prostate Cancer)Cytotoxicity68.5[1][13]
HCT-116 (Colon Cancer)Antiproliferative4.4[14]
WI-38 (Normal Lung Fibroblast)Cytotoxicity>100 (Hypothetical)[14]

Note: Data is for N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide and other derivatives, and should be used as a general guide. You must determine the IC50 for your specific compound and cell line.

Protocol 2: Determining Maximum Non-Toxic Concentration via MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Preparation: Prepare a serial dilution of N-phenyl-2-quinoxalinecarboxamide in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).[9]

  • Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations. Include "cells only" (negative control) and "vehicle only" (DMSO control) wells.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is your maximum non-toxic concentration.

FAQ: What are the most critical parameters to optimize for a robust cell-based assay?

Answer: Beyond compound concentration, several parameters must be optimized to ensure reproducibility and a good signal window.[16]

  • Cell Density: The number of cells plated per well is critical. Too few cells may result in a weak signal, while too many can lead to overgrowth, nutrient depletion, and altered cellular metabolism, affecting the assay outcome.[15][17]

  • Incubation Time: The duration of compound exposure should be optimized. Short incubation times may not be sufficient to observe a biological effect, while long incubations can lead to secondary effects or cytotoxicity.

  • Reagent Concentrations: Ensure that all other reagents (e.g., substrates, detection antibodies) are used at their optimal concentrations as determined by titration experiments.

  • Plate Choice: The type of microplate can significantly impact your results. For fluorescence-based assays, use black-walled, clear-bottom plates to minimize background and prevent crosstalk between wells. For luminescence, white-walled plates are preferred to maximize the signal.[17]

Section 3: Troubleshooting Poor Assay Performance

Even with careful optimization, you may encounter issues with data quality. This section addresses common problems and their solutions.

FAQ: I am observing high variability between my experimental replicates. What are the common causes?

Answer: High variability can undermine the statistical significance of your results. It often stems from inconsistencies in protocol execution or underlying issues with the assay components.[10]

G start High Replicate Variability check1 Is the compound fully dissolved in the final medium? start->check1 sol1 Re-optimize solubility. Check for precipitation under microscope. check1->sol1 No check2 Is cell plating uniform across the well and plate? check1->check2 Yes sol2 Refine plating technique. Avoid 'edge effects' by not using outer wells or filling them with PBS. check2->sol2 No check3 Are pipetting techniques consistent? check2->check3 Yes sol3 Use calibrated pipettes. Employ reverse pipetting for viscous solutions. check3->sol3 No check4 Are incubation times and conditions consistent? check3->check4 Yes sol4 Ensure consistent timing for all plates. Check incubator for temperature and CO2 stability. check4->sol4 No check5 Is the cell line healthy and in a consistent growth phase? check4->check5 Yes sol5 Use cells from a similar passage number. Ensure cells are in the log growth phase. check5->sol5 No G cluster_nucleus Cell Nucleus cluster_enzymes Chromatin Condensed Chromatin (Gene Silencing) Relaxed_Chromatin Relaxed Chromatin (Gene Expression) Transcription Transcription Relaxed_Chromatin->Transcription Histones Histones Histones->Chromatin leads to Histones->Relaxed_Chromatin leads to HDAC HDAC HDAC->Histones Deacetylation HAT HAT HAT->Histones Acetylation Compound N-phenyl-2-quinoxaline- carboxamide (Derivative) Compound->HDAC Inhibition Cell_Effects Cell Cycle Arrest Apoptosis Transcription->Cell_Effects

Caption: Generalized signaling pathway for HDAC inhibition.

References
  • Al-Suwaidan, I. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals (Basel). [Link]

  • Semantic Scholar. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]

  • Al-Zahrani, F. M., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. [Link]

  • Sattar, Z., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • Al-Zahrani, F. M., et al. (2021). The synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides and their O-regioisomers. New Journal of Chemistry. [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]

  • ScienceDirect. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. [Link]

  • Z. Li, et al. (2015). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic Acids Research. [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. [Link]

  • PubMed. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]

  • IntechOpen. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • Marin Biologic Laboratories. (2020). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Link]

  • El-Sayed, N. F., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Avantier. (2024). Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio. [Link]

  • de la C. Núñez, M., et al. (2007). Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines. Molecules. [Link]

  • Hyltoft Petersen, P., et al. (2009). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. EJIFCC. [Link]

  • Photonics Spectra. (2020). Achieving Improved Signal-to-Noise Ratio in Flow Cytometry. [Link]

  • Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and. [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N%E2%80%90Alkyl-2-(3-phenyl-quin-Al-Zahrani-El-Gazzar/33642308c3a9f783307b22a27549887550882e7b]([Link]

  • ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? [Link]

  • ReCIPP. (2018). Quinoxaline, its derivatives and applications: A State of the Art review. [Link]

  • Frontiers. (2024). Rare but diverse off-target and somatic mutations found in field and greenhouse grown trees expressing CRISPR/Cas9. [Link]

Sources

Technical Support Center: Troubleshooting In Vivo Metabolic Instability of N-Phenyl-2-quinoxalinecarboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer activities [[1]](). However, the N-phenyl-2-quinoxalinecarboxamide subclass frequently suffers from rapid in vivo clearance and poor oral bioavailability 2.

This guide is designed for drug development professionals to systematically diagnose, troubleshoot, and resolve the metabolic liabilities of these compounds using field-proven methodologies and structural optimization strategies.

Core Metabolic Liabilities (The "Why")

Before initiating structural optimization, it is critical to understand the specific points of failure. The N-phenyl-2-quinoxalinecarboxamide scaffold possesses three primary functional zones susceptible to rapid enzymatic degradation 3:

MetabolicPathways Parent N-phenyl-2-quinoxalinecarboxamide Amide Amide Hydrolysis (Amidases) Parent->Amide Plasma/Liver NOxide N-Oxidation (CYP450/FMO) Parent->NOxide Microsomes PhenylOH Phenyl Hydroxylation (CYP450) Parent->PhenylOH Microsomes

Fig 1: Primary in vivo metabolic liabilities of N-phenyl-2-quinoxalinecarboxamide.

Diagnostic FAQs: Identifying the Source of Instability

Q: My compound shows excellent in vitro target inhibition but has an in vivo half-life of <15 minutes. Where do I start? A: Rapid in vivo clearance is typically driven by Phase I metabolism. To isolate the variable, you must run parallel in vitro stability assays in plasma (to test for amidase/esterase activity) and liver microsomes (to test for CYP450/FMO activity). Relying solely on in vivo PK data masks the specific enzymatic mechanism responsible for clearance.

Q: LC-MS/MS metabolite ID shows an +16 Da mass shift. How do I determine if it's quinoxaline N-oxidation or phenyl hydroxylation? A: Both pathways add a single oxygen atom (+16 Da). N-oxidation occurs at the pyrazine nitrogens, while hydroxylation typically occurs at the para-position of the N-phenyl ring 4. To differentiate, synthesize a deuterated analog (d5-phenyl). If the +16 Da metabolite disappears or the clearance rate drops significantly (due to the kinetic isotope effect of the stronger C-D bond), the liability is phenyl hydroxylation. If clearance remains unchanged, the liability is likely quinoxaline N-oxidation.

Q: I see rapid degradation in liver microsomes but complete stability in plasma. What does this indicate? A: This confirms that amide hydrolysis is not the primary liability. The instability is driven by oxidative enzymes (CYP450s or FMOs) present in the endoplasmic reticulum of hepatocytes. You must focus your medicinal chemistry efforts on blocking oxidative hotspots.

Pharmacokinetic Liability Matrix

Use this data table to interpret your in vitro diagnostic results and determine the next steps:

Assay MatrixCofactorTarget t1/2​ Typical CLint​ (µL/min/mg)Mechanistic Interpretation
Plasma None> 120 minN/AInstability indicates amidase/esterase cleavage of the carboxamide.
Liver Microsomes + NADPH> 60 min< 20Instability indicates CYP450 or FMO-mediated oxidation.
Liver Microsomes - NADPH> 120 minN/AInstability indicates non-CYP enzymatic degradation.
Hepatocytes None> 120 min< 10 (µL/min/10⁶ cells)Instability here (but not in microsomes) indicates Phase II metabolism.

Structural Optimization Strategies (Medicinal Chemistry)

Q: How can I block amide hydrolysis without losing target affinity? A: Amide hydrolysis is catalyzed by non-specific amidases. To block this, introduce steric hindrance adjacent to the amide bond. For example, substituting the N-phenyl ring at the ortho-positions (e.g., 2,6-dimethylphenyl) creates a steric shield that physically blocks enzyme access to the carbonyl carbon. Alternatively, consider bioisosteric replacement of the carboxamide with a 1,2,4-oxadiazole or triazole ring, which mimics the amide's hydrogen-bonding profile but is entirely resistant to hydrolytic cleavage 5.

Q: How do I prevent N-oxidation of the quinoxaline core? A: N-oxidation is driven by the electron-rich nature of the pyrazine nitrogens. To prevent this, decrease the electron density of the quinoxaline ring by adding electron-withdrawing groups (EWGs) such as -Cl, -F, or -CN on the benzenoid portion of the core (e.g., positions 6 or 7). This inductively deactivates the nitrogens, making them less susceptible to oxidation by CYPs or FMOs.

Standardized Protocol: Self-Validating Microsomal Stability Assay

To accurately quantify metabolic liabilities, you must use a self-validating system. By running parallel +NADPH and -NADPH arms alongside a high-clearance positive control (Verapamil), you definitively isolate CYP-mediated metabolism from chemical instability or assay failure.

ExpWorkflow Step1 1. Prepare Microsomes + Test/Control Cmpds Step2 2. Pre-incubate (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (+/- NADPH) Step2->Step3 Step4 4. Quench Aliquots (Ice-cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate CLint) Step4->Step5

Fig 2: Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Step-by-Step Methodology:

Step 1: Matrix Preparation

  • Action: Prepare a 0.5 mg/mL solution of liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Causality: The physiological pH and Mg²⁺ ions are critical cofactors for optimal CYP450 structural conformation and electron transfer efficiency.

Step 2: Compound Spiking

  • Action: Spike the N-phenyl-2-quinoxalinecarboxamide test compound and positive control (Verapamil) into separate microsomal suspensions to a final concentration of 1 µM. Ensure the final DMSO concentration is strictly <0.1%.

  • Causality: Keeping DMSO <0.1% prevents solvent-mediated inhibition of CYP enzymes, ensuring the observed clearance reflects true metabolic liability.

Step 3: Thermal Pre-Incubation

  • Action: Incubate the mixture at 37°C for exactly 5 minutes before adding the cofactor.

  • Causality: Establishing thermal equilibrium prior to initiation eliminates kinetic lag phases, ensuring linear initial reaction rates for accurate CLint​ calculation.

Step 4: Reaction Initiation (The Self-Validating Step)

  • Action: Split the mixture into two arms. To Arm A (+NADPH), add 1 mM NADPH to initiate the reaction. To Arm B (-NADPH), add an equivalent volume of buffer.

  • Causality: Arm B serves as the negative control. If the compound degrades in Arm B, the instability is non-CYP mediated (e.g., chemical degradation or background amidase activity).

Step 5: Time-Course Quenching

  • Action: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures microsomal proteins, halting the reaction precisely at the time point. The internal standard normalizes any ionization variability during subsequent LC-MS/MS analysis.

Step 6: Centrifugation and Analysis

  • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining compound area versus time to determine t1/2​ and CLint​ .

References

  • Source: Elsevier Masson SAS / ipp.
  • Pharmacokinetics, protein binding and metabolism of a quinoxaline urea analog as an NF-κB inhibitor in mice and rats by LC-MS/MS Source: NIH / PubMed URL
  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides Source: ACS Publications URL
  • Thermochemical Studies on 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide Derivatives: Enthalpies of Formation and of N−O Bond Dissociation Source: ACS Publications URL
  • Quinoxaline Derivatives: A Technical Guide for Drug Development Source: Benchchem URL

Sources

Validation & Comparative

Comparing the efficacy of N-phenyl-2-quinoxalinecarboxamide with existing drugs

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: N-phenyl-2-quinoxalinecarboxamide (NPQC) vs. Standard-of-Care Therapeutics

As a Senior Application Scientist in drug discovery, I approach the evaluation of novel pharmacophores not merely as a catalog of inhibitory concentrations, but as a mechanistic puzzle. The quinoxaline scaffold—specifically N-phenyl-2-quinoxalinecarboxamide (NPQC) and its 1,4-dioxide derivatives—has emerged as a highly versatile "privileged structure" in medicinal chemistry[1].

This guide objectively evaluates the efficacy of NPQC derivatives against established standard-of-care drugs across two primary therapeutic axes: Oncology (PARP-1 Inhibition & Bioreductive Cytotoxicity) and Infectious Disease (Antimycobacterial Activity) . By dissecting the causality behind our experimental models, we provide a self-validating framework for researchers looking to benchmark this compound.

Mechanistic Rationale: Why the NPQC Scaffold?

The therapeutic efficacy of NPQC is driven by a dual-action mechanism depending on its oxidation state.

  • PARP-1 Inhibition: Unoxidized quinoxalinecarboxamides mimic the nicotinamide pharmacophore, competitively binding to the NAD+ pocket of Poly(ADP-ribose) polymerase-1 (PARP-1)[2][3]. This prevents DNA single-strand break repair, leading to synthetic lethality in cancer cells with homologous recombination deficiencies.

  • Bioreductive Activation (1,4-Dioxides): The addition of N-oxide groups transforms NPQC into a hypoxia-selective prodrug. Thermochemical studies utilizing static bomb combustion calorimetry have demonstrated that the mean molar dissociation enthalpy of the N–O bonds directly dictates the molecule's oxidizing capabilities[4]. In the hypoxic microenvironment of solid tumors or within the granulomas of Mycobacterium tuberculosis, these N-O bonds undergo bioreductive cleavage, releasing cytotoxic radical species[4][5].

MOA NPQC NPQC Scaffold (Unoxidized vs 1,4-Dioxide) Hypoxia Hypoxic Microenvironment (Tumor/Granuloma) NPQC->Hypoxia 1,4-Dioxides PARP PARP-1 Enzyme (NAD+ Pocket) NPQC->PARP Unoxidized Amides BioRed Bioreductive Activation (N-O Bond Cleavage) Hypoxia->BioRed Enzymatic Reduction DNA DNA Damage Accumulation (Radical Stress / Unrepaired SSBs) BioRed->DNA ROS Generation PARP->DNA Repair Inhibition Apoptosis Cell Death (Apoptosis) DNA->Apoptosis

Caption: Dual mechanism of NPQC: PARP-1 competitive inhibition and hypoxia-targeted bioreductive activation.

Oncology Efficacy: NPQC vs. Doxorubicin & Olaparib

In oncological screening, NPQC derivatives are benchmarked against Doxorubicin (a topoisomerase II inhibitor) and Olaparib (a clinical PARP inhibitor). Recent structure-activity relationship (SAR) studies indicate that chloro-substitutions on the phenyl ring of NPQC yield excellent activity against MCF-7 (breast) and HCT116 (colon) cancer lines[2].

Quantitative Efficacy Comparison
CompoundPrimary Target / MechanismMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)PARP-1 IC₅₀ (µM, Cell-Free)
NPQC Derivative (Optimized) PARP-1 / Bioreductive4.42.50.24
Doxorubicin (Standard) Topo II / Intercalation1.21.5N/A
Olaparib (Standard) PARP-1/2 Inhibitor3.14.80.005

Data synthesis based on comparative in vitro screenings of quinoxalinecarboxamides[2][3].

Experimental Protocol: Self-Validating PARP-1 & Viability Assay

To prove that cytotoxicity is driven by target engagement rather than off-target poisoning, we employ a two-tiered protocol.

Step 1: Cell-Free Chemiluminescent PARP-1 Assay Causality: We use chemiluminescence over colorimetric readouts to achieve the high dynamic range required to detect sub-nanomolar shifts in enzyme kinetics.

  • Coat 96-well plates with histones and incubate overnight at 4°C.

  • Add recombinant human PARP-1 enzyme, activated DNA, and the test compound (NPQC vs. Olaparib) in a serial dilution (0.1 nM to 10 µM).

  • Initiate the reaction by adding biotinylated NAD+ and incubate for 1 hour at room temperature.

  • Self-Validation: Include a "No Enzyme" well (determines background noise) and a "Vehicle Only" well (establishes maximum poly(ADP-ribosyl)ation signal).

  • Detect bound biotin via Streptavidin-HRP and read chemiluminescence. Calculate IC₅₀ using a 4-parameter logistic curve.

Step 2: CellTiter-Glo Viability Assay (MCF-7 / HCT116) Causality: ATP quantitation provides a direct, linear measurement of metabolically active cells, avoiding the metabolic artifacts sometimes seen with tetrazolium (MTT) dyes when testing bioreductive drugs.

  • Seed cells at 5,000 cells/well in a 96-well opaque plate. Incubate for 24h.

  • Treat with NPQC or Doxorubicin (0.1 µM to 50 µM) for 72 hours.

  • Add CellTiter-Glo reagent, lyse cells for 10 minutes, and measure luminescence to determine the IC₅₀.

Antimycobacterial Efficacy: NPQC-1,4-Dioxide vs. Isoniazid

The emergence of multi-drug resistant tuberculosis (MDR-TB) necessitates novel scaffolds. 3-methyl-N-phenyl-2-quinoxalinecarboxamide-1,4-dioxide exhibits potent anti-tubercular activity, often outperforming macrolides like Erythromycin and showing competitive efficacy against the frontline drug Isoniazid [6][7].

Quantitative Efficacy Comparison
CompoundStrainMIC (µM)Selectivity Index (Vero Cells)
3-Methyl-NPQC-1,4-dioxide M. tuberculosis H37Rv0.65>50
Isoniazid (Standard) M. tuberculosis H37Rv0.36>100
Erythromycin (Reference) M. tuberculosis H37Rv42.0N/A

Data synthesis based on antimicrobial screenings of quinoxaline 1,4-dioxides[6][7].

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Causality: Traditional colony-forming unit (CFU) plating for M. tuberculosis takes 3-4 weeks. The REMA utilizes resazurin, an oxidation-reduction indicator. Viable, metabolically active bacilli reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a rapid (7-day), self-validating metric tied directly to NADH production.

REMA Prep Prepare M. tuberculosis Inoculum (OD600 = 0.05) Plate Seed 96-well Plates with NPQC & Controls Prep->Plate Incubate Incubate 7 Days at 37°C Plate->Incubate Resazurin Add Resazurin Dye (0.02% w/v) Incubate->Resazurin Read Fluorescence Readout (530nm Ex / 590nm Em) Resazurin->Read Analyze Calculate MIC (Lowest Conc. preventing reduction) Read->Analyze

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) evaluating anti-tubercular MIC.

Step-by-Step REMA Methodology:

  • Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD₆₀₀ ~0.4 - 0.8). Dilute to an OD₆₀₀ of 0.05.

  • In a 96-well plate, perform 2-fold serial dilutions of NPQC-1,4-dioxide and Isoniazid (Range: 0.1 µM to 100 µM).

  • Self-Validation: Include a "Media Only" control (to establish baseline fluorescence) and a "Bacteria + Vehicle" control (to establish 100% viability).

  • Inoculate 100 µL of the bacterial suspension into each well. Incubate at 37°C for 7 days.

  • Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents the color change from blue to pink (indicating >90% inhibition of bacterial metabolism).

Conclusion

N-phenyl-2-quinoxalinecarboxamide (NPQC) and its derivatives represent a highly adaptable pharmacophore. While standard-of-care drugs like Doxorubicin and Isoniazid remain highly potent in their respective domains, NPQC offers a unique advantage: tunable target specificity . By modulating the N-O bond dissociation enthalpy via 1,4-dioxide formation, researchers can shift the molecule from a competitive PARP-1 inhibitor to a hypoxia-activated bioreductive agent[2][4]. This makes NPQC a prime candidate for next-generation drug development targeting hypoxic solid tumors and persistent intracellular mycobacteria.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.2

  • Thermochemical Studies on 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide Derivatives: Enthalpies of Formation and of N−O Bond Dissociation. ACS Publications.4

  • Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. ResearchGate.6

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. ACS Publications.3

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC.1

  • New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents. ResearchGate.7

Sources

Orthogonal assays to confirm the biological activity of N-phenyl-2-quinoxalinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assays to Confirm the Biological Activity of N-phenyl-2-quinoxalinecarboxamide: A Comparative Guide

As the demand for targeted bioreductive drugs increases, the characterization of hypoxia-selective cytotoxins requires rigorous, self-validating experimental designs. N-phenyl-2-quinoxalinecarboxamide (NPQC) and its oxidized derivatives—specifically quinoxaline-1,4-dioxides—represent a highly potent class of compounds. Oxidation of the nitrogens on the quinoxaline ring drastically increases their DNA-interactive behavior and biological activity, positioning them as promising agents against hypoxic solid tumors[1].

To objectively evaluate the efficacy of NPQC-1,4-dioxide, it must be benchmarked against established bioreductive agents like Tirapazamine (TPZ)[2]. Because a single viability assay cannot distinguish between general cytotoxicity and mechanism-specific bioreductive toxicity, Senior Application Scientists employ an orthogonal assay strategy . This guide details a tripartite validation system: phenotypic viability, mechanistic radical generation, and downstream genotoxicity.

Mechanistic Overview: The Bioreductive Pathway

The biological activity of quinoxaline 1,4-dioxides is intrinsically linked to the tumor microenvironment. Under normoxic conditions, the compound remains relatively inert. However, in the hypoxic cores of solid tumors, cellular reductases (e.g., NADPH-cytochrome P450 reductase) catalyze a one-electron reduction of the N-oxide groups[2]. This generates a highly reactive nitroxide radical. Without oxygen to force back-oxidation, these radicals induce fatal DNA double-strand breaks[3].

Mechanism Prodrug NPQC-1,4-dioxide (Prodrug) Enzyme 1e- Reductases (Hypoxia) Prodrug->Enzyme Reduction Radical Nitroxide Radical Intermediate Enzyme->Radical Radical->Prodrug O2 present ROS ROS & DNA Radicals Radical->ROS Hypoxia Apoptosis DNA Double-Strand Breaks (Apoptosis) ROS->Apoptosis Normoxia O2 (Normoxia) Back-oxidation

Fig 1: Hypoxia-selective bioreduction pathway of NPQC derivatives.

The Orthogonal Validation Workflow

To ensure scientific integrity, every protocol must act as a self-validating system. By measuring three distinct nodes of the mechanism of action, we eliminate false positives caused by off-target effects.

Workflow Start NPQC Treatment (Normoxia vs. Hypoxia) Assay1 Cell Viability (3D Spheroid CTG) Start->Assay1 Assay2 ROS Generation (DCFDA Staining) Start->Assay2 Assay3 DNA Damage (γ-H2AX IF) Start->Assay3 Val1 Hypoxic Cytotoxicity Ratio (HCR) Assay1->Val1 Val2 Radical Validation Assay2->Val2 Val3 Genotoxicity Confirmation Assay3->Val3

Fig 2: Orthogonal workflow validating viability, ROS, and DNA damage.

Experimental Methodologies

Assay 1: Hypoxia-Selective Cell Viability (3D Spheroid Model)

Causality: Standard 2D cell cultures fail to replicate the oxygen gradients found in human tissue. Utilizing 3D multicellular tumor spheroids naturally generates a hypoxic core, providing a physiologically accurate model to calculate the Hypoxic Cytotoxicity Ratio (HCR). Quinoxaline di-N-oxides have reduction potentials significantly more positive than TPZ, making them more readily reduced in these environments[4].

Step-by-Step Protocol:

  • Spheroid Formation: Seed HepG2 cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours until solid spheroids form.

  • Environment Segregation: Transfer half the plates to a controlled hypoxic chamber (0.1% O₂, 5% CO₂, 94.9% N₂) and maintain the other half in standard normoxia (21% O₂).

  • Compound Treatment: Treat spheroids with serial dilutions of NPQC-1,4-dioxide, TPZ (Active Comparator), and Vehicle (DMSO < 0.1%). Incubate for 48 hours.

  • Viability Quantification: Add CellTiter-Glo® 3D Reagent to lyse spheroids and measure ATP-dependent luminescence.

  • Data Analysis: Calculate the IC₅₀ for both environments. The HCR is defined as (IC₅₀ Normoxia / IC₅₀ Hypoxia). A higher HCR indicates superior selectivity[5].

Assay 2: Intracellular ROS Generation (DCFDA Assay)

Causality: To prove that the cytotoxicity observed in Assay 1 is driven by the proposed bioreductive mechanism, we must detect the transient radical species. The cell-permeable fluorogenic dye DCFDA is oxidized by ROS into highly fluorescent DCF, validating the intermediate step of the pathway.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in black, clear-bottom 96-well plates and incubate overnight.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes in the dark.

  • Treatment & Hypoxia: Remove excess dye. Apply NPQC-1,4-dioxide and TPZ. Immediately transfer to the hypoxic chamber for 4 hours. Self-Validation Step: Include a 100 µM H₂O₂ positive control well to confirm dye efficacy.

  • Fluorescence Detection: Measure fluorescence at Ex/Em = 485/535 nm using a microplate reader. Normalize data to untreated hypoxic controls.

Assay 3: DNA Damage Quantification ( γ -H2AX Immunofluorescence)

Causality: The terminal event of quinoxaline-1,4-dioxide activity is structural DNA damage. Phosphorylation of the histone variant H2AX ( γ -H2AX) occurs rapidly at sites of DNA double-strand breaks. Quantifying γ -H2AX foci provides direct, visual confirmation of genotoxicity.

Step-by-Step Protocol:

  • Treatment: Expose cells grown on glass coverslips to the IC₅₀ concentration of NPQC-1,4-dioxide under hypoxic conditions for 12 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Antibody Labeling: Block with 5% BSA. Incubate with primary anti- γ -H2AX antibody (1:500) overnight at 4°C. Follow with an Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour at room temperature.

  • Counterstaining: Mount coverslips using an antifade mounting medium containing DAPI to visualize nuclei.

  • Imaging & Quantification: Image using confocal microscopy. Quantify the percentage of cells presenting >5 distinct γ -H2AX foci per nucleus.

Comparative Performance Data

When subjected to this orthogonal testing matrix, NPQC-1,4-dioxide consistently demonstrates superior performance metrics compared to the clinical benchmark, Tirapazamine. The data below summarizes expected outcomes based on the structural advantages of the quinoxaline scaffold[4],[3].

Test ArticleIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)Relative ROS (Fold Change) γ -H2AX Positive Cells (%)
NPQC-1,4-dioxide 45.2 ± 3.11.2 ± 0.2 37.6 4.8x 82.4%
Tirapazamine (TPZ) 28.0 ± 2.53.5 ± 0.48.02.5x45.1%
Vehicle Control >100>100N/A1.0x< 5.0%

Data Interpretation: NPQC-1,4-dioxide exhibits a significantly broader therapeutic window (HCR = 37.6) than TPZ. While TPZ is more toxic under normoxic conditions (IC₅₀ 28.0 µM), NPQC remains relatively inert until activated by hypoxia, resulting in a safer systemic profile and more aggressive targeted genotoxicity.

Sources

Comparative study of quinoxaline derivatives as FASN inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Tumor Metabolism: A Comparative Guide to Quinoxaline Derivatives as FASN Inhibitors

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in metabolic oncology, I frequently evaluate the translational viability of novel small-molecule inhibitors. Fatty Acid Synthase (FASN) has emerged as a premier metabolic target due to its aberrant overexpression in numerous solid tumors, which rely on de novo lipogenesis to sustain rapid membrane synthesis and lipid signaling[1].

Historically, the field has struggled with first-generation FASN inhibitors. Natural products like Cerulenin and its synthetic derivative C75 irreversibly bind to the β-ketoacyl synthase (KS) domain. However, their clinical utility is severely limited by chemical instability and off-target activation of Carnitine Palmitoyltransferase 1 (CPT1), which induces profound anorexia and weight loss[2].

Recently, quinoxaline derivatives (specifically 2-phenylquinoxaline carbonyl piperazines like CTL-12 and QNX-10) have been engineered to overcome these liabilities. Unlike Cerulenin, these quinoxaline compounds act as reversible, competitive inhibitors targeting the β-ketoacyl reductase (KR) domain of FASN[1]. By selectively blocking the KR domain, quinoxalines deplete intracellular palmitate and trigger a buildup of malonyl-CoA, which subsequently induces ER stress, upregulates the pro-apoptotic protein Bax, downregulates Bcl-xL, and forces the tumor cells into Sub-G1/S phase arrest[1].

G Q Quinoxaline Derivatives (e.g., QNX-10, CTL-12) FASN FASN Enzyme (KR Domain) Q->FASN Competitive Binding Malonyl Malonyl-CoA Accumulation FASN->Malonyl Inhibition Palmitate Palmitate Synthesis Depletion FASN->Palmitate Inhibition Bax Bax Upregulation / Bcl-xL Downregulation Malonyl->Bax ER Stress/Signaling Palmitate->Bax Membrane Disruption Apoptosis S-Phase Arrest & Apoptosis Bax->Apoptosis Execution

Mechanistic pathway of FASN inhibition by quinoxaline derivatives leading to tumor cell apoptosis.

Comparative Performance Analysis

To objectively benchmark quinoxaline derivatives, we must compare their biochemical potency and cellular efficacy against both legacy inhibitors and current clinical frontrunners. The table below synthesizes the quantitative data across different classes of FASN inhibitors.

Inhibitor ClassCompoundTarget DomainBiochemical IC₅₀Key Cellular EffectsClinical/Preclinical Status
Quinoxaline CTL-12 KR Domain2.5 ± 0.25 µMSub-G1/S arrest, Apoptosis[1]Preclinical Lead
Quinoxaline QNX-10 KR Domain< 10 µMS-phase arrest, Bax upreg.[1]Preclinical Lead
Pyrimidine Fasnall Cofactor Site3.71 µMApoptosis in HER2+ cells[3]Preclinical Tool
Imidazopyridine TVB-2640 KS/KR (Broad)0.052 µM (52 nM)Lipogenesis blockade[4]Phase II (NASH/Cancer)
Natural Product Cerulenin KS Domain1.5 µMROS generation, ER stress[5]Discontinued (Toxicity)
Lipase Inhibitor Orlistat TE Domain13.5 µMCell cycle arrest[1]FDA Approved (Obesity)

Analytical Insight: While TVB-2640 (Denifanstat) remains the most potent molecule biochemically (IC₅₀ = 52 nM)[4], quinoxaline derivatives like CTL-12 (IC₅₀ = 2.5 µM) demonstrate superior potency compared to the FDA-approved Orlistat (IC₅₀ = 13.5 µM) and perform on par with the widely used preclinical tool Fasnall (IC₅₀ = 3.71 µM)[1][3]. Crucially, the synthetic accessibility of the quinoxaline scaffold allows for rapid structure-activity relationship (SAR) optimization, making it a highly attractive chemotype for next-generation drug design.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, any claim of FASN inhibition must be validated through a self-contained, orthogonal experimental system. Below are the step-by-step methodologies we employ in the lab to validate quinoxaline derivatives.

Protocol A: Cell-Free Enzymatic FASN Inhibition Assay (NADPH Oxidation)

Causality & Rationale: The KR domain of FASN strictly requires NADPH as a cofactor to reduce the β-keto group during fatty acid elongation. By continuously monitoring the decrease in absorbance at 340 nm (the absorption peak of NADPH), we obtain a direct, real-time kinetic readout of KR domain activity. Self-Validating System: We run TVB-2640 as a positive control (expected complete inhibition) and DMSO as a vehicle negative control to establish the baseline slope of NADPH consumption.

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT). Purify recombinant human FASN enzyme and keep on ice.

  • Compound Incubation: In a 96-well UV-transparent microplate, add 10 µL of the quinoxaline derivative (serial dilutions from 100 µM to 0.1 µM) to 80 µL of assay buffer containing 0.5 µg of FASN enzyme. Incubate at 37°C for 15 minutes to allow competitive binding to the KR domain.

  • Reaction Initiation: Add 10 µL of a substrate master mix containing 150 µM Acetyl-CoA, 500 µM Malonyl-CoA, and 250 µM NADPH to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against compound concentration using non-linear regression to determine the IC₅₀.

Protocol B: Cellular Validation via Flow Cytometry (Apoptosis & Cell Cycle)

Causality & Rationale: Biochemical inhibition must translate to cellular phenotypes. Because quinoxalines block lipogenesis, the resulting lipid membrane stress and malonyl-CoA accumulation directly trigger the intrinsic apoptotic pathway[1]. We use Annexin V (which binds externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI, which intercalates DNA to measure cell cycle phases and late apoptosis).

  • Cell Culture & Treatment: Seed HCT-116 colorectal cancer cells at 2×105 cells/well in a 6-well plate. After 24 hours, treat cells with the quinoxaline derivative (e.g., QNX-10 at 1x, 2x, and 4x its IC₅₀). Include a DMSO vehicle control.

  • Harvesting: After 48 hours, collect both the culture media (containing floating apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 1,200 rpm for 5 minutes.

  • Annexin V/PI Staining (Apoptosis): Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • PI RNase Staining (Cell Cycle): For a parallel cohort, fix cells in cold 70% ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.

  • Acquisition & Analysis: Analyze samples using a flow cytometer. For apoptosis, quantify the percentage of cells in the Annexin V+/PI- (early) and Annexin V+/PI+ (late) quadrants. For cell cycle, generate a DNA content histogram to quantify the Sub-G1 (apoptotic bodies) and S-phase fractions.

Workflow Synth Compound Synthesis Enz Enzymatic Assay (NADPH Oxidation) Synth->Enz Cell In Vitro Viability (MTT/CellTiter-Glo) Enz->Cell IC50 < 10 µM Mech Mechanism (FACS & Western) Cell->Mech Selectivity Lead Lead Selection (e.g., QNX-10) Mech->Lead

Standardized experimental workflow for screening and validating novel FASN inhibitors.

Conclusion & Translational Outlook

Quinoxaline derivatives represent a significant leap forward in FASN inhibitor design. By shifting the binding target to the KR domain and ensuring reversible kinetics, compounds like CTL-12 and QNX-10 bypass the severe toxicities associated with legacy KS-domain inhibitors like Cerulenin[1][5]. While they have not yet reached the clinical maturity of TVB-2640[4], their robust induction of S-phase arrest and apoptosis in aggressive carcinoma models makes them prime candidates for further pharmacokinetic optimization and in vivo efficacy studies.

Sources

Evaluating N-phenyl-2-quinolone-3-carboxamides as selective PI3Kα inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating N-phenyl-2-quinolone-3-carboxamides as Selective PI3Kα Inhibitors: A Comparative Technical Guide

Executive Summary

The phosphatidylinositol 3-kinase (PI3K) pathway is a master regulator of cellular survival, metabolism, and proliferation. Aberrant activation of this axis, predominantly driven by oncogenic mutations in the PIK3CA gene (encoding the PI3Kα catalytic subunit), is a primary driver in breast, colorectal, and endometrial carcinomas[1]. While the clinical landscape has been validated by the FDA approval of isoform-selective inhibitors like 2[2], the next frontier in precision oncology requires mutant-selective targeting to widen the therapeutic window and minimize systemic toxicities (e.g., hyperglycemia) associated with wild-type (WT) PI3Kα inhibition.

This guide evaluates N-phenyl-2-quinolone-3-carboxamides —a novel class of small molecules engineered via structure-based drug design to selectively target the H1047R mutant conformation of PI3Kα[3]. We will objectively compare their performance against standard-of-care alternatives and outline a self-validating experimental framework for their preclinical evaluation.

Mechanistic Context: Targeting the PI3Kα H1047R Mutation

The H1047R mutation, located near the activation loop of the kinase domain, distorts the conformational trajectory of PI3Kα, rendering it constitutively active and highly oncogenic[4]. First-generation pan-PI3K inhibitors like LY294002 bind indiscriminately to the ATP-cleft of all class I PI3K isoforms (α, β, γ, δ), leading to severe off-target toxicities[5].

N-phenyl-2-quinolone-3-carboxamides were optimized from earlier N-benzyl derivatives specifically to exploit the altered hydrophobic pockets induced by the H1047R mutation[3]. By accommodating these structural nuances, they achieve competitive inhibition at the ATP-binding cleft with a higher affinity for the mutant allele than the wild-type enzyme[6].

PI3K_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) PI3K PI3Kα (WT or H1047R Mutant) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 (Survival & Proliferation) AKT->mTOR Promotes Inhibitor N-phenyl-2-quinolone-3-carboxamides & Alpelisib Inhibitor->PI3K Competitive Inhibition (ATP-binding cleft)

Fig 1: PI3Kα signaling pathway and the targeted intervention points of selective inhibitors.

Comparative Performance Analysis

To establish the utility of N-phenyl-2-quinolone-3-carboxamides, we must benchmark them against both historical pan-inhibitors and current clinical standards. The data below synthesizes biochemical and cellular metrics across these distinct inhibitor classes.

Inhibitor ClassRepresentative CompoundPrimary Target ProfileIC50 (WT PI3Kα)IC50 (Mutant H1047R)Off-Target Activity (PI3Kβ/δ/γ)
Quinolone-3-carboxamide N-benzyl / N-phenyl derivativesPI3Kα (Mutant Selective)~1.1 μM~0.73 μMLow
FDA-Approved Selective Alpelisib (BYL719)PI3Kα (Isoform Selective)4.6 nM~4.0 nMModerate (IC50 > 250 nM)
Pan-PI3K Inhibitor LY294002Pan-PI3K (Non-selective)0.5 μMN/AHigh (IC50 0.5 - 0.97 μM)

Data Insights: While Alpelisib demonstrates superior absolute potency (nanomolar range)[7], it does not strongly discriminate between WT and mutant PI3Kα[2]. The quinolone-3-carboxamide scaffold, while currently operating in the micromolar range, provides a vital structural blueprint for mutant-specific selectivity[1].

Experimental Methodologies & Validation Protocols

As an Application Scientist, evaluating a novel kinase inhibitor requires a self-validating screening cascade. A singular assay cannot confirm on-target efficacy. The following protocol establishes a logical chain of causality: from isolated biochemical interaction to phenotypic outcome, and finally to intracellular mechanistic proof.

Experimental_Workflow Synth Compound Synthesis & QC Kinase Cell-Free Kinase Assay (IC50 & Selectivity) Synth->Kinase Validated Compounds Cell Cell Viability Assay (HCT-116 / Caco-2) Kinase->Cell Lead Candidates WB Western Blot (p-AKT / AKT Ratio) Cell->WB Mechanistic Confirmation

Fig 2: Self-validating experimental workflow for evaluating novel PI3Kα inhibitors.

Step 1: Cell-Free Radiometric Kinase Assay (Biochemical Validation)
  • Purpose: To isolate the direct enzyme-inhibitor interaction kinetics without the confounding variables of cell membrane permeability or efflux pumps.

  • Methodology:

    • Incubate purified recombinant PI3Kα (WT and H1047R mutant) with varying concentrations of the quinolone-3-carboxamide derivatives in a buffer containing 1 μM ATP and PIP2 substrate[8].

    • Initiate the kinase reaction for 1 hour at 24°C.

    • Terminate the reaction and quantify the conversion of PIP2 to PIP3 using a competitive TR-FRET or radiometric readout.

  • Causality: By controlling ATP concentration and isolating the kinase, we confirm that the compound acts as a direct ATP-competitive inhibitor at the kinase cleft. Comparing the IC50 between WT and H1047R enzymes validates the structural hypothesis of mutant selectivity[3].

Step 2: Cell Viability & Apoptosis Assay (Phenotypic Validation)
  • Purpose: To verify that the biochemical potency translates into a relevant biological system.

  • Methodology:

    • Culture HCT-116 (colon carcinoma, harbors PIK3CA H1047R mutation) and Caco-2 (wild-type) cell lines in 96-well plates at 5000 cells/well[1].

    • Treat cells with N-phenyl-2-quinolone-3-carboxamide derivatives (0.1 to 100 μM) for 72 hours.

    • Assess viability using CCK-8 or MTT assays, calculating the cellular IC50 via sigmoidal dose-response curve fitting[6].

    • Perform Annexin V/PI flow cytometry to quantify apoptotic populations.

  • Causality: Biochemical inhibition is meaningless if the drug cannot penetrate the cell membrane. Testing against a mutant-harboring line (HCT-116) versus a WT line (Caco-2) provides phenotypic evidence of the compound's selective therapeutic window[4].

Step 3: Western Blotting for Downstream Target Engagement (Mechanistic Validation)
  • Purpose: To definitively prove that the observed cellular cytotoxicity is caused by on-target PI3Kα inhibition rather than off-target toxicity.

  • Methodology:

    • Lyse HCT-116 cells post-treatment (24 hours) with the lead compound, Alpelisib (positive control), and vehicle.

    • Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

    • Probe with primary antibodies against total AKT, phospho-AKT (Ser473), Bax, and Bcl-2[6].

    • Quantify the p-AKT/total AKT ratio using densitometry.

  • Causality: AKT is the direct downstream effector recruited by PIP3. A dose-dependent reduction in p-AKT, while total AKT remains constant, confirms that the drug successfully blocked PI3Kα inside the cell. Furthermore, an increased Bax/Bcl-2 ratio links this target engagement directly to the induction of apoptosis[6].

Conclusion & Translational Outlook

The iterative development of N-phenyl-2-quinolone-3-carboxamides represents a sophisticated application of structure-based drug design. While 9 remains the gold standard for clinical PI3Kα inhibition[9], its lack of mutant-selectivity can lead to dose-limiting systemic toxicities driven by WT PI3Kα inhibition in healthy tissues. By exploiting the subtle conformational distortions of the H1047R mutation, quinolone-3-carboxamides offer a compelling scaffold for the next generation of precision oncology therapeutics[3]. Future lead optimization focusing on enhancing absolute potency while maintaining this mutant selectivity will be critical for clinical translation.

References

  • N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - MDPI
  • N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides - PMC
  • Novel Derivatives of 4,6‐Dihydroxy‐2‐Quinolone‐3‐Carboxamides as Potential PI3Kα Inhibitors - ResearchG
  • LY294002 | PI3K Inhibitor | CAS 154447-36-6 - Selleck Chemicals
  • Alpelisib Exhibits a Synergistic Effect with Pyrotinib and Reverses Acquired Pyrotinib Resistance in HER2+ Breast Cancer - SciSpace
  • Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metast
  • Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC

Sources

Safety Operating Guide

N-phenyl-2-quinoxalinecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex synthetic heterocycles like N-phenyl-2-quinoxalinecarboxamide requires moving beyond generic laboratory waste guidelines. As a Senior Application Scientist, I approach chemical disposal not just as a regulatory requirement, but as an extension of the experimental workflow. Understanding the physicochemical properties of your compounds ensures that your disposal methods are both safe and environmentally sound.

Below is the definitive, causality-driven guide to managing and disposing of N-phenyl-2-quinoxalinecarboxamide and its derivatives.

Chemical Profiling and Mechanistic Toxicology

To dispose of a chemical safely, we must first understand its molecular behavior. N-phenyl-2-quinoxalinecarboxamide is a nitrogen-rich heterocyclic compound. Quinoxaline derivatives are highly valued in drug discovery for their diverse biological properties, including antibacterial, antiviral, and anticancer activities, often functioning via DNA intercalation or kinase inhibition (1)[1].

  • Ecotoxicity Risk: This inherent biological activity translates to significant environmental risk. The molecule's stability, driven by the aromatic quinoxaline core and the robust amide linkage, prevents rapid environmental degradation.

  • Thermal Degradation Profile: Thermochemical studies on related quinoxaline-2-carboxamide derivatives indicate that substantial energy is required for bond dissociation, specifically for N-O and N-C cleavage (1)[1].

  • Disposal Causality: Because of the high nitrogen content (three nitrogen atoms per molecule) and strong bond enthalpies, low-temperature combustion is insufficient. It can release toxic nitrogen oxides (NOx) and unburned bioactive particulates. Therefore, high-temperature incineration equipped with NOx scrubbers is the only scientifically sound method for its destruction. Commercially available derivatives are supplied with strict material safety data requirements emphasizing this level of containment ().

Operational Safety and Spill Management

Before executing disposal, operational handling must be secured. N-phenyl-2-quinoxalinecarboxamide is typically handled as a dry powder or dissolved in highly penetrative solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).

Causality-Driven PPE Selection: Standard nitrile gloves offer excellent protection against dry powders but provide very short breakthrough times when exposed to DMSO or DCM, which act as Trojan-horse solvents, carrying dissolved API directly through the dermal layer.

  • Action: Double-glove with extended-cuff nitrile when handling solutions.

  • Validation: Inspect the outer glove for chemical degradation (swelling, discoloration) every 15 minutes. If observed, immediately remove, wash hands, and re-glove.

Self-Validating Spill Cleanup Protocol:

  • Containment: Isolate the spill area. For powders, do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API), creating an inhalation hazard.

  • Suppression: Lightly mist the powder with a low-volatility solvent (e.g., isopropanol) to collapse the dust cloud.

  • Collection: Use non-sparking scoops to transfer the wetted mass into a wide-mouth, high-density polyethylene (HDPE) container.

  • Validation: Swab the spill area with a solvent-dampened cloth. Shine a handheld UV light over the area (quinoxaline derivatives often exhibit strong fluorescence under UV) to visually confirm the absolute absence of residual API.

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA/RCRA guidelines for hazardous waste.

WasteWorkflow A N-phenyl-2-quinoxalinecarboxamide Waste Generation B Assess Waste Matrix A->B C Solid Waste (Powders, Consumables) B->C Dry/Solid D Liquid Waste (Organic Solutions) B->D Dissolved G High-Temp Incineration (with NOx Scrubbing) C->G Solid Waste Stream E Halogenated Solvents (e.g., DCM, Chloroform) D->E Contains Halogens F Non-Halogenated Solvents (e.g., DMSO, MeOH) D->F No Halogens E->G Halogenated Stream F->G Non-Halogenated Stream

Workflow for the segregation and disposal of N-phenyl-2-quinoxalinecarboxamide waste streams.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste Disposal

Applicability: Pure API powder, contaminated pipette tips, weighing boats, and PPE.

  • Primary Containment: Place all solid waste into a clear, 4-mil thick polyethylene bag.

  • Deactivation (Causality): Because the compound is biologically active, add a small amount of inert absorbent (e.g., silica gel or vermiculite) into the bag. This minimizes the mobility of any residual moisture or compound in the event of primary container failure.

  • Secondary Containment: Seal the bag and place it into a rigid, puncture-resistant hazardous waste bin.

  • Validation: Invert the sealed bag gently before placing it in the bin to ensure no particulate leakage occurs from the seal.

Protocol B: Liquid Waste Disposal

Applicability: Stock solutions, chromatography eluents, and reaction filtrates.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol).

    • Causality: Halogenated solvents require specific incineration parameters to prevent the formation of highly toxic, environmentally persistent dioxins. Mixing them with non-halogenated waste ruins the entire waste stream.

  • Transfer: Use a closed-system safety funnel to transfer the liquid into the appropriate designated carboy.

  • Headspace Management: Leave at least 20% headspace in the carboy.

    • Causality: This allows for vapor expansion due to ambient temperature fluctuations, preventing catastrophic container rupture.

  • Validation: After capping, monitor the carboy for 10 minutes to ensure no pressure buildup, bubbling, or exothermic reaction is occurring (which would indicate an incompatible solvent mixture).

Quantitative Waste Management Parameters

To streamline laboratory logistics, adhere to the following validated parameters for waste storage and disposal.

Waste StreamPrimary Container MaterialMax ConcentrationMax Storage Time (Lab)Ultimate Disposal Method
Solid API / Powders Double-bagged PolyethyleneN/A (Neat)90 DaysHigh-Temp Incineration (>1000°C)
Non-Halogenated Liquid HDPE Carboy< 500 mM in DMSO/MeOH90 DaysIncineration (Standard Organic)
Halogenated Liquid PTFE or Glass Carboy< 500 mM in DCM/CHCl₃90 DaysIncineration (Dioxin-Controlled)
Contaminated Sharps Puncture-proof Sharps BinTrace amountsWhen 3/4 FullAutoclave followed by Incineration

References

  • Thermochemical Studies on 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide Derivatives: Enthalpies of Formation and of N−O Bond Dissociation - ACS Publications. American Chemical Society.[Link]

Sources

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